Fe-BABE
Description
Properties
CAS No. |
186136-50-5 |
|---|---|
Molecular Formula |
C13H15NO3 |
Synonyms |
NO WEIGH (TM) FEBABE PROTEINCUTTING REAGENT |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fe-BABE Protein Footprinting: Probing Protein Structure and Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Iron (Fe)-Bromoacetamidobenzyl-EDTA (Fe-BABE) principle for protein footprinting, a powerful technique for elucidating protein three-dimensional structures and mapping molecular interaction interfaces. This document details the core principles, experimental protocols, and data interpretation, with a focus on its applications in research and drug development.
Core Principle of this compound Protein Footprinting
This compound is a chemical probe used for proximity-dependent cleavage of proteins and nucleic acids.[1][2] The underlying principle involves a two-step process: site-specific conjugation of the this compound reagent to a protein of interest, followed by localized generation of hydroxyl radicals that cleave the polypeptide backbone or nucleic acid phosphodiester bonds in the immediate vicinity of the probe.[1][2]
The this compound molecule consists of three key functional units:
-
A reactive group: A bromoacetamido group that specifically reacts with the sulfhydryl group of cysteine residues under mild physiological conditions.[2][3]
-
A chelating group: An ethylenediaminetetraacetic acid (EDTA) moiety that chelates an iron ion (Fe³⁺).[1][2]
-
A linker: A benzyl group that connects the reactive and chelating moieties.[4]
The tethered Fe³⁺-EDTA complex, upon reduction to Fe²⁺ by a reducing agent like ascorbate and in the presence of hydrogen peroxide, catalyzes a Fenton-like reaction. This reaction generates highly reactive and short-lived hydroxyl radicals (•OH).[1][3] Due to their short lifespan, these radicals only diffuse over a limited distance, estimated to be within approximately 12 angstroms (Å) of the iron center, before reacting with and cleaving nearby molecules.[3][5] This localized cleavage provides high-resolution spatial information about the protein's structure and its interactions with other molecules.[1][3]
By introducing a cysteine residue at a specific site on the protein through site-directed mutagenesis, the this compound probe can be precisely positioned. Subsequent analysis of the cleavage products, typically by mass spectrometry, allows for the identification of residues and domains that are in close spatial proximity to the engineered cysteine.[1] This information is invaluable for mapping protein-protein interaction sites, identifying ligand binding pockets, and refining three-dimensional protein models.[1][4]
Key Applications in Research and Drug Development
The this compound protein footprinting technique has significant applications in both fundamental research and pharmaceutical development:
-
Determination of Protein 3D Structures: By systematically introducing cysteine residues at various locations and performing this compound footprinting, it is possible to generate a set of distance constraints that can be used to build or validate 3D models of proteins and protein complexes.[2][3]
-
Mapping Protein-Protein Interaction Interfaces: this compound is a powerful tool for identifying the contact surfaces between interacting proteins. By conjugating the probe to one protein and observing the cleavage of its binding partner, the specific regions of interaction can be mapped. This is crucial for understanding biological signaling pathways and for designing drugs that modulate these interactions.
-
Identifying Ligand and Drug Binding Sites: The binding of a small molecule, such as a drug candidate, to a protein can protect the binding site from cleavage by a tethered this compound probe. This "footprinting" effect can be used to precisely map the location and extent of the binding pocket.
-
Epitope Mapping for Antibody-Based Therapeutics: this compound can be used to identify the epitope on an antigen that is recognized by a therapeutic antibody. By attaching the probe to the antibody, the region of the antigen that is cleaved can be identified as the binding site.
-
Studying Conformational Changes: Changes in protein conformation upon ligand binding or interaction with other proteins can be monitored by observing alterations in the this compound cleavage pattern.
Quantitative Data from this compound Experiments
The quantitative analysis of this compound footprinting experiments provides crucial insights into molecular architecture. The following tables summarize key quantitative data derived from studies on the E. coli σ⁷⁰ protein, a component of RNA polymerase.
| Parameter | Value | Reference |
| Effective Cleavage Radius | ~12 Å | [3][5] |
| Typical Cleavage Reaction Time | 10 seconds - 20 minutes | [5] |
Table 1: FeBABE Conjugation Yields for Single-Cysteine σ⁷⁰ Mutants
| σ⁷⁰ Mutant | Conjugation Yield (%) |
| 132C | 25 |
| 376C | 26 |
| 396C | 20 |
| 422C | 50 |
| 517C | 41 |
| 581C | 40 |
Data from a study by Meares and colleagues, demonstrating typical conjugation efficiencies.
Table 2: Intraprotein Cα-Cα Distances Measured by FeBABE Footprinting on σ⁷⁰
| FeBABE Conjugation Site | Number of Mapped Oxidation Sites | Cα-Cα Distance Range (Å) | Average Cα-Cα Distance (Å) |
| 376C | 16 | 8.61 - 54.2 | 29.8 ± 15.4 |
| 422C | 10 | 9.5 - 58.0 | 29.0 ± 14.7 |
This table presents the range and average distances between the Cα of the cysteine to which FeBABE was attached and the Cα of the oxidized amino acid residues, as determined by mass spectrometry and mapped onto the crystal structure of σ⁷⁰.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in a this compound protein footprinting experiment.
Protein Preparation and Cysteine Engineering
-
Protein Expression and Purification: The protein of interest is expressed and purified using standard biochemical techniques. It is crucial to ensure the protein is in a folded and active state.
-
Site-Directed Mutagenesis: If the protein does not have a suitable native cysteine residue, site-directed mutagenesis is used to introduce a cysteine at a specific location. The choice of the cysteine location is critical and should be based on existing structural information or a hypothesis about the protein's interaction sites. A control protein lacking any accessible cysteine residues should also be prepared to check for non-specific binding and cleavage.[2]
-
Protein Dialysis: The purified protein is dialyzed overnight at 4°C against a conjugation buffer to remove any reducing agents and to ensure the correct buffer conditions for the labeling reaction.[2]
-
Conjugation Buffer Example: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0.[2]
-
This compound Conjugation to Cysteine Residues
-
Protein Concentration Adjustment: After dialysis, the protein concentration is adjusted to 15-30 µM.[2]
-
This compound Labeling: A stock solution of this compound in DMSO (e.g., 20 mM) is added to the protein solution to a final concentration of approximately 0.3 mM (a 10-20 fold molar excess over the protein).[2]
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour.[2]
-
Removal of Unreacted this compound: The reaction mixture is dialyzed extensively against a storage buffer to remove any non-covalently bound this compound.[2]
-
Storage Buffer Example: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6.[2]
-
-
Verification of Conjugation: The extent of this compound conjugation can be determined by measuring the concentration of free cysteine residues before and after the reaction using reagents like DTNB (Ellman's reagent).[2]
This compound Conjugation to Lysine Residues (Alternative Method)
For proteins lacking suitable cysteine residues, this compound can be conjugated to lysine residues using a linker, 2-iminothiolane (2-IT).[1][2]
-
Reaction Setup: The protein is incubated with both this compound and 2-IT.
-
Reaction Conditions: The reaction is typically carried out for 1 hour at 37°C.
-
Quenching and Dialysis: The reaction is quenched with an excess of a reducing agent like 2-mercaptoethanol, followed by dialysis to remove unreacted reagents.
Proximity-Dependent Cleavage Reaction
-
Complex Formation: The this compound conjugated protein is incubated with its binding partner(s) under conditions that favor complex formation.
-
Initiation of Cleavage: The cleavage reaction is initiated by the sequential addition of ascorbic acid and hydrogen peroxide to the reaction mixture.
-
Final Concentrations: Typically 5-10 mM ascorbic acid and 5-10 mM hydrogen peroxide.
-
-
Incubation: The reaction is allowed to proceed for a short period, typically ranging from 10 seconds to 20 minutes at 30°C.[5]
-
Quenching the Reaction: The reaction is stopped by the addition of a quenching agent, such as thiourea or by precipitating the protein with trichloroacetic acid (TCA).
Analysis of Cleavage Products
-
SDS-PAGE Analysis: The cleavage products can be initially visualized by SDS-PAGE. This provides a qualitative assessment of the extent of cleavage.
-
Mass Spectrometry Analysis: For high-resolution mapping of the cleavage sites, the protein fragments are analyzed by mass spectrometry (MS).
-
Sample Preparation: The protein sample is typically digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS: The peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is used to identify the peptides and pinpoint the exact sites of cleavage. Quantitative mass spectrometry approaches can be employed to determine the efficiency of cleavage at different sites.
-
Visualizations of Key Processes
The following diagrams illustrate the core principles and workflows of the this compound protein footprinting technique.
Caption: The core principle of this compound protein footprinting.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fe-BABE for Studying Protein Complexes
This guide provides a comprehensive overview of the Iron (II) bromoacetamidobenzyl-EDTA (this compound) methodology for the structural analysis of protein complexes. It details the underlying principles, experimental protocols, data analysis, and applications in drug development, with a focus on providing practical, actionable information for researchers in the field.
Introduction to this compound
This compound is a chemical probe used for proximity-dependent cleavage of proteins and nucleic acids.[1] It consists of an iron-chelating moiety (EDTA) linked to a reactive bromoacetamide group, which allows for its covalent attachment to specific amino acid residues on a protein of interest.[1] Upon activation, the iron center generates localized hydroxyl radicals that cleave the backbones of nearby macromolecules, providing distance constraints for structural modeling.[1][2] This technique is a powerful tool for mapping protein-protein and protein-nucleic acid interactions within large complexes that are often intractable by traditional high-resolution structural methods like X-ray crystallography or NMR.[3][4]
The key advantages of this compound include its ability to:
-
Provide distance information on the order of ~12 angstroms.[1][5]
-
Function under mild, near-physiological conditions.[1]
-
Achieve rapid and high-yield cleavage reactions.[1]
-
Cleave protein and nucleic acid backbones with little to no sequence specificity.[1]
Mechanism of Action
The this compound methodology is a two-step process involving conjugation of the probe to a protein of interest, followed by a controlled cleavage reaction.
2.1. Conjugation:
This compound is typically conjugated to cysteine or lysine residues on the protein surface.
-
Cysteine Conjugation: The bromoacetamide group of this compound reacts specifically with the sulfhydryl group of a cysteine residue via an alkylation reaction.[1] This is the most common method and often involves site-directed mutagenesis to introduce a single cysteine at a specific location.[1]
-
Lysine Conjugation: To target lysine residues, a bifunctional crosslinker such as 2-iminothiolane (2-IT) is used.[1] 2-IT first reacts with the primary amine of a lysine residue, introducing a free sulfhydryl group. This new sulfhydryl group can then react with the bromoacetamide group of this compound.[1] This method is useful when cysteine mutagenesis is not feasible or when a broader, more random labeling of the protein surface is desired.[1][5]
2.2. Cleavage Reaction:
The cleavage reaction is initiated by the addition of ascorbate and hydrogen peroxide.[1] This is a localized Fenton reaction where the Fe(III) chelated by the EDTA of this compound is reduced to Fe(II) by ascorbate. The Fe(II) then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). These radicals diffuse a short distance and cleave the polypeptide or polynucleotide backbone of any macromolecule in their immediate vicinity.[1][2] The reaction is typically very fast, with cleavage occurring within seconds to minutes.[1][5]
References
- 1. interchim.fr [interchim.fr]
- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
Mapping Protein-DNA Interactions with Fe-BABE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate dance between proteins and DNA is fundamental to deciphering the mechanisms of gene regulation, DNA replication and repair, and the identification of novel therapeutic targets. Fe-BABE, or Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate, is a powerful chemical nuclease that provides a high-resolution method for mapping these critical interactions. This technical guide offers an in-depth exploration of the this compound methodology, from its core principles to detailed experimental protocols and data interpretation.
This compound is a versatile tool that, when tethered to a specific site on a protein, generates localized hydroxyl radicals in the presence of ascorbate and hydrogen peroxide.[1] These highly reactive radicals cleave the DNA backbone in close proximity to the attachment site, typically within a 12-angstrom radius.[2][3] This precise, proximity-based cleavage allows for the high-resolution mapping of protein-DNA contact points, providing invaluable insights into the three-dimensional architecture of protein-DNA complexes.[1][2]
Core Principles and Mechanism of Action
The this compound technique hinges on the principles of affinity cleavage. The process begins with the site-specific introduction of a cysteine residue into the protein of interest via site-directed mutagenesis. The sulfhydryl group of this cysteine serves as an anchor for the bromoacetamido group of the this compound reagent, forming a stable covalent bond.
Once the this compound molecule is tethered to the protein, the protein-DNA complex is formed. The cleavage reaction is then initiated by the addition of sodium ascorbate and hydrogen peroxide. Ascorbate reduces the Fe(III) in the this compound chelate to Fe(II), which then reacts with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals (•OH). These radicals, being highly reactive and short-lived, diffuse only a short distance before reacting with and cleaving the phosphodiester backbone of the nearby DNA. The locations of these cleavage sites are then analyzed, typically by gel electrophoresis, to infer the proximity of the tethered this compound to the DNA.
References
Fe-BABE: A Technical Guide to its Chemical Properties and Reactivity for Structural Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) is a versatile chemical probe used extensively in structural biology for mapping the three-dimensional architecture of proteins and their complexes with nucleic acids.[1][2] As a "Meares' reagent," this compound integrates a protein-reactive moiety with a metal chelate capable of generating localized reactive oxygen species.[1][2] This unique combination allows for site-specific conjugation to a biomolecule and subsequent cleavage of adjacent polypeptide or nucleic acid chains.[2][3] The resulting cleavage patterns provide distance constraints that are invaluable for elucidating the spatial relationships between subunits in a complex, identifying protein-DNA contact points, and probing the tertiary structure of macromolecules.[1][2][4] This guide provides an in-depth overview of this compound's chemical properties, reactivity, and the experimental protocols for its application.
Core Chemical and Physical Properties
This compound is an iron chelate of (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetic acid (BABE).[2] The molecule consists of two key functional domains: a bromoacetamido group that serves as the reactive handle for covalent attachment to proteins, and an EDTA-Fe(III) complex that mediates the cleavage chemistry.[2] The iron is typically in the +3 oxidation state in the stock reagent.[2]
| Property | Value | Source |
| IUPAC Name | 2-[[2-[bis(carboxylatomethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxylatomethyl)amino]acetate;iron(5+) | [5] |
| Molecular Formula | C₁₉H₂₀BrFeN₃O₉⁺ | [5] |
| Molecular Weight | ~570.1 - 589.14 g/mol | [2][3][5] |
| Appearance | Yellowish-brown powder | [1] |
| Purity | > 95.0% (HPLC) | [1] |
| Solubility | >20 mM in DMSO; 1 mg/mL in H₂O | [1] |
| Cleavage Radius | ~12 Å from the iron binding site | [1][2][3] |
Reactivity and Mechanism of Action
The utility of this compound is rooted in a two-stage process: covalent conjugation followed by controlled, proximity-based cleavage.
Conjugation Chemistry
This compound is designed for site-specific attachment to proteins. The primary reaction targets the thiol group of cysteine residues.
-
Reaction with Cysteines: The bromoacetamido group of this compound reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction under mild conditions (pH ~8.0).[2][6] This forms a stable thioether bond, covalently tethering the Fe-EDTA complex to a specific site on the protein.[2]
-
Reaction with Lysines: The application of this compound can be extended to target lysine residues.[2] This is achieved by first modifying the protein with 2-iminothiolane (2-IT), which converts the primary amine of the lysine side chain into a reactive thiol group, making it available for conjugation with this compound.[1][2]
Cleavage Chemistry: A Localized Fenton-like Reaction
The cleavage of nearby biomolecules is mediated by highly reactive hydroxyl radicals (•OH) generated in situ.[7][8] This process is a classic example of a Fenton-like reaction.[8][9]
-
Reduction of Iron: The Fe(III) in the conjugated EDTA complex is reduced to the catalytically active Fe(II) state by the addition of a reducing agent, typically sodium ascorbate.[2][7]
-
Hydroxyl Radical Generation: In the presence of hydrogen peroxide (H₂O₂), the Fe(II)-EDTA complex catalyzes the generation of hydroxyl radicals.[2][7][10]
-
Biomolecule Cleavage: These radicals are short-lived and highly reactive, causing oxidative cleavage of molecules in their immediate vicinity (within ~12 Å).[2][6] They can break the polypeptide backbone of proteins or the phosphodiester bonds of DNA and RNA in a sequence-independent manner.[1][2] The reaction is very rapid, often completing within 10 seconds to 20 minutes.[2][3]
Experimental Protocols
Precise experimental design is critical for obtaining meaningful data from this compound footprinting studies. The following sections detail the core methodologies.
Protein Conjugation with this compound
This protocol describes the covalent attachment of this compound to a protein containing one or more accessible cysteine residues.
Materials:
-
Purified protein with cysteine residue(s)
-
This compound solution (e.g., 20 mM in DMSO)
-
Conjugation Buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0)
-
Protein Storage Buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6)
-
Dialysis equipment
Methodology:
-
Buffer Exchange: Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances like DTT.[1]
-
Concentration Adjustment: After dialysis, adjust the protein concentration to between 15-30 µM.[1]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of approximately 0.3 mM (representing a 10-20 fold molar excess over the protein).[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour or at room temperature for 4 hours.[1]
-
Removal of Excess Reagent: Dialyze the reaction mixture extensively against the Protein Storage Buffer at 4°C overnight to remove all non-covalently bound this compound.[1]
-
Controls: It is crucial to include a control using a wild-type protein lacking cysteine residues to ensure that the observed cleavage is specific to the conjugated this compound.[1]
| Parameter | Recommended Value | Source |
| Protein Concentration | 15-30 µM | [1] |
| This compound Concentration | 300 µM (0.3 mM) | [1] |
| Molar Excess (this compound:Protein) | 10-20x | [1] |
| Conjugation Buffer pH | 8.0 | [1] |
| Incubation Temperature | Room Temperature or 37°C | [1][7] |
| Incubation Time | 1 - 4 hours | [1] |
Proximity Cleavage Reaction
This protocol initiates the cleavage of biomolecules proximal to the conjugated this compound.
Materials:
-
This compound-conjugated protein in an appropriate reaction buffer
-
Sodium Ascorbate solution (e.g., 100 mM)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 0.6% or ~176 mM)
-
Quenching solution (e.g., SDS-PAGE loading buffer, TCA)
Methodology:
-
Complex Formation: Incubate the this compound-conjugated protein with its target DNA, RNA, or protein partner(s) to allow for complex formation. A typical incubation is 10 minutes at room temperature.[11]
-
Initiation of Cleavage: Initiate the cleavage reaction by the rapid, sequential addition of sodium ascorbate and hydrogen peroxide.[7][11] Final concentrations are typically around 5 mM for each.[7]
-
Reaction Time: Allow the reaction to proceed for a short duration, typically between 10 seconds and 15 minutes, at room temperature or 30°C.[2][7]
-
Quenching: Stop the reaction by adding a quenching agent, such as TCA or SDS-PAGE loading buffer, which will denature the protein and halt the reaction.[7]
-
Analysis: Analyze the cleavage products using appropriate techniques, such as SDS-PAGE for proteins or denaturing gel electrophoresis for nucleic acids, to map the cleavage sites.[3][4]
| Parameter | Recommended Value | Source |
| Final Ascorbate Concentration | 5 mM - 100 mM | [7][11] |
| Final H₂O₂ Concentration | 5 mM - 0.6% | [7][11] |
| Reaction Temperature | Room Temperature or 30°C | [7][11] |
| Reaction Time | 10 seconds - 20 minutes | [2][3] |
Visualization of Experimental Workflow
Applications in Research and Drug Development
This compound's ability to provide structural information in solution makes it a powerful tool that complements high-resolution methods like X-ray crystallography.[12]
-
Mapping Protein-Protein Interactions: By conjugating this compound to one protein and observing the cleavage of its binding partner, researchers can identify the contact surfaces and spatial orientation within a complex.[2][7] This has been used to map interactions within large molecular machines like RNA polymerase.[2]
-
Mapping Protein-Nucleic Acid Interactions: this compound is widely used for "footprinting" experiments to determine where a protein binds to DNA or RNA.[2][4][11] The sites of cleavage on the nucleic acid strand reveal the proximity of the conjugated protein residue.[4]
-
Probing 3D Protein Structure: By introducing single cysteine mutations at various locations within a protein and performing intramolecular cleavage analysis with this compound, one can obtain distance constraints to model the protein's three-dimensional fold.[1][2]
-
Drug Development: In drug development, understanding the structure of a protein-ligand or protein-protein interface is critical for designing targeted therapeutics. This compound can be used to validate structural models of drug targets and to understand how small molecules or biologic drugs alter the conformation or interactions of their targets. While not a direct therapeutic, its role in basic research provides foundational knowledge for drug discovery efforts.[13]
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H20BrFeN3O9+ | CID 145708057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl radical generations form the physiologically relevant Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-Depth Technical Guide to Fe-BABE Mediated Cleavage: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe-BABE, or Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate, is a powerful chemical tool used in structural biology and biochemistry to probe the architecture of macromolecules and their complexes.[1] This reagent, when conjugated to a specific site on a protein, can induce localized cleavage of nearby polypeptide chains or nucleic acids. This proximity-dependent cleavage provides valuable distance constraints, enabling researchers to map interaction surfaces, elucidate the three-dimensional arrangement of subunits within a complex, and gain insights into the dynamics of molecular assemblies.[1][2] This guide provides a comprehensive overview of the fundamental principles of this compound mediated cleavage, detailed experimental protocols, and data interpretation strategies.
Core Principles of this compound Mediated Cleavage
The utility of this compound as a molecular probe lies in its ability to generate highly reactive hydroxyl radicals in a site-specific manner. The core mechanism can be broken down into three key stages:
-
Site-Specific Conjugation: The this compound reagent incorporates a bromoacetyl group that specifically reacts with the sulfhydryl group of cysteine residues under mild conditions, forming a stable covalent bond.[3][4] By introducing a unique cysteine residue at a desired location within a protein through site-directed mutagenesis, researchers can precisely position the this compound probe. Alternatively, lysine residues can be targeted by using a linker molecule like 2-iminothiolane (2-IT).[1]
-
Localized Generation of Hydroxyl Radicals: The EDTA (ethylenediaminetetraacetate) component of this compound is a strong chelator of iron ions. In the presence of a reducing agent, typically ascorbate, the chelated Fe(III) is reduced to Fe(II). This Fe(II)-EDTA complex then reacts with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce highly reactive and short-lived hydroxyl radicals (•OH).[1]
-
Proximity-Dependent Cleavage: The generated hydroxyl radicals are confined to the immediate vicinity of the this compound probe due to their high reactivity and short half-life. These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids or the polypeptide backbone of proteins, leading to strand scission or peptide bond cleavage.[1] The effective cleavage radius of this compound is estimated to be between 12 and 18 angstroms from the site of conjugation.[1][4][5]
The non-sequence-specific nature of this cleavage is a key advantage, as it allows for the unbiased mapping of molecular neighborhoods.[1]
Data Presentation: Quantitative Parameters
The efficiency and resolution of this compound mediated cleavage are influenced by several experimental parameters. The following table summarizes typical quantitative data and reaction conditions compiled from various studies.
| Parameter | Typical Value/Range | Notes |
| Cleavage Distance | ~12-18 Å | The effective radius within which this compound can induce cleavage.[1][4][5] |
| This compound Concentration | 0.3 mM (10-20x molar excess over protein) | For conjugation to cysteine residues.[3] |
| Protein Concentration | 15-30 µM | For the conjugation reaction.[3] |
| Ascorbate Concentration | 5-10 mM | To initiate the cleavage reaction by reducing Fe(III) to Fe(II).[2] |
| Hydrogen Peroxide (H₂O₂) Conc. | 5-10 mM | The oxidizing agent for hydroxyl radical generation.[2] |
| Conjugation pH | 8.0 | Optimal for the reaction between the bromoacetyl group and cysteine's sulfhydryl group.[3] |
| Conjugation Temperature | 37°C | A common incubation temperature for the conjugation reaction.[3] |
| Conjugation Time | 1 - 4 hours | Incubation time for the conjugation of this compound to the protein.[3] |
| Cleavage Reaction Time | 10 seconds - 20 minutes | The cleavage reaction is typically rapid.[4] |
Experimental Protocols
Synthesis of the BABE Reagent
The synthesis of the unchelated precursor, (S)-1-(p-bromoacetamidobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (BABE), is a multi-step process. While detailed, step-by-step protocols are found in specialized literature, the general synthetic route involves:
-
Synthesis of a Nitrobenzyl-EDTA Precursor: This typically starts with the synthesis of a molecule like 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid or a similar EDTA derivative with a nitrobenzyl group.[6]
-
Reduction of the Nitro Group: The nitro group on the benzyl ring is then reduced to an amine group. This can be achieved through various chemical reduction methods.
-
Bromoacetylation: The resulting aminobenzyl-EDTA is then reacted with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, to introduce the reactive bromoacetyl group, yielding the final BABE product.
Conjugation of this compound to a Cysteine Residue
-
Protein Preparation: The protein of interest, containing a single cysteine residue at the desired location, is purified and dialyzed against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0).[3]
-
Conjugation Reaction: A stock solution of this compound in DMSO is added to the protein solution to a final concentration of approximately 0.3 mM (a 10-20 fold molar excess). The reaction mixture is incubated at 37°C for 1-4 hours.[3]
-
Removal of Excess Reagent: Unreacted this compound is removed by dialysis against a storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6).[3]
This compound Mediated Cleavage Reaction
-
Complex Formation: The this compound conjugated protein is incubated with its binding partner(s) (e.g., another protein or a nucleic acid) under conditions that favor complex formation.
-
Initiation of Cleavage: The cleavage reaction is initiated by the sequential addition of sodium ascorbate (to a final concentration of 5-10 mM) and hydrogen peroxide (to a final concentration of 5-10 mM).[2]
-
Quenching the Reaction: The reaction is allowed to proceed for a short period (typically 10 seconds to 20 minutes) and then quenched by the addition of a quenching agent like thiourea or by placing the sample on ice.[4]
Analysis of Cleavage Products
1. Gel Electrophoresis:
-
For Protein Cleavage: The reaction products are analyzed by SDS-PAGE. Cleavage is detected by the appearance of new, smaller protein fragments. The size of these fragments can be used to map the approximate location of the cleavage site. Western blotting with antibodies specific to different regions of the target protein can aid in identifying the fragments.
-
For Nucleic Acid Cleavage: For DNA or RNA cleavage, the products are separated on a denaturing polyacrylamide gel. If the nucleic acid is end-labeled with a radioactive or fluorescent tag, the cleavage sites can be precisely mapped by comparing the fragment sizes to a sequencing ladder.
2. Mass Spectrometry:
Mass spectrometry offers a high-resolution method for identifying the exact sites of cleavage or modification.
-
Sample Preparation: The protein sample containing the cleavage products is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against the protein sequence database to identify the peptides. Oxidative modifications from the hydroxyl radicals will result in a characteristic mass shift in the affected amino acid residues. By identifying these modified peptides, the precise location of the this compound-induced oxidation can be determined.
Mandatory Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Fe-BABE Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the conjugation of Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) to cysteine residues in proteins. This compound is a valuable tool in structural biology, used for mapping protein-protein and protein-nucleic acid interaction sites through targeted hydroxyl radical cleavage.[1][2] The bromoacetamido group of this compound reacts specifically with the sulfhydryl group of cysteine residues under mild conditions.[1][3] Upon activation with ascorbate and hydrogen peroxide, the chelated iron generates hydroxyl radicals that cleave nearby peptide or nucleic acid chains, typically within a 12-angstrom radius.[2][3]
Experimental Protocols
This section details the necessary reagents, equipment, and procedural steps for successful this compound conjugation.
Materials and Reagents
-
Protein of Interest: Containing at least one accessible cysteine residue. A control protein lacking cysteine residues is recommended to verify conjugation specificity.[3]
-
This compound (Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate): Solubilized in Dimethyl sulfoxide (DMSO).[3]
-
Conjugation Buffer: 10-20 mM MOPS, pH 8.0, 0.2 M NaCl, 2 mM EDTA, 5% (v/v) glycerol.[3]
-
Protein Storage Buffer: 10-20 mM Tris, pH 7.6, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% (v/v) glycerol.[3]
-
Dialysis Tubing: Appropriate molecular weight cut-off (MWCO) to retain the protein of interest.
-
Reaction Tubes: Microcentrifuge tubes or similar.
-
Incubator or Water Bath: Capable of maintaining 37°C.
-
Spectrophotometer: For determining protein concentration.
-
Optional - Reagents for Lysine Conjugation: 2-iminothiolane (2-IT).[1][3]
-
Optional - Reagents for Cleavage Reaction: Sodium ascorbate and hydrogen peroxide (H₂O₂).[4]
Step-by-Step Conjugation Protocol
This protocol is a synthesis of established methods and should be optimized for each specific protein.
Step 1: Protein Preparation and Buffer Exchange
-
Thoroughly dialyze the purified protein solution against the Conjugation Buffer at 4°C overnight. This step is crucial to remove any interfering substances and to ensure the protein is in the optimal buffer for conjugation.[3]
-
After dialysis, determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Adjust the protein concentration to the desired level (e.g., 15-30 µM) using the Conjugation Buffer.[3]
Step 2: this compound Conjugation Reaction
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 20 mM).[3]
-
Add the this compound DMSO solution to the protein solution to achieve the desired final molar excess. A 10-20 fold molar excess of this compound to protein is a common starting point.[3] For example, add 15 µl of 20 mM this compound to 1 ml of a 15-30 µM protein solution for a final this compound concentration of approximately 0.3 mM.[3]
-
Incubate the reaction mixture at 37°C for 1 hour.[3] Alternative conditions reported include incubation for 4 hours at room temperature or 3 hours at 37°C.[3][5]
Step 3: Removal of Unconjugated this compound
-
To remove the excess, unreacted this compound, dialyze the reaction mixture extensively against the Protein Storage Buffer at 4°C.[3] Perform multiple buffer changes, with the final dialysis proceeding overnight to ensure complete removal of free this compound.[3]
Step 4: Verification of Conjugation (Optional but Recommended)
-
The success of the conjugation can be assessed by determining the concentration of free cysteine residues before and after the reaction using reagents like DTNB (Ellman's reagent) or the fluorescent CPM reagent.[3] A decrease in free cysteine concentration indicates successful conjugation.
-
Mass spectrometry can also be employed to confirm the covalent modification of the protein.
Alternative Protocol: Conjugation to Lysine Residues
For proteins lacking accessible cysteine residues, this compound can be conjugated to lysine residues using the linker 2-iminothiolane (2-IT).[1][3] This method involves converting the primary amine of lysine to a reactive thiol group, which can then react with this compound.
-
Incubate the protein with 2-IT to introduce thiol groups.
-
Proceed with the this compound conjugation reaction as described in Step 2.
Data Presentation: Quantitative Parameters for this compound Conjugation
The following table summarizes key quantitative data from various published protocols to facilitate experimental design and optimization.
| Parameter | Recommended Range/Value | Source |
| Protein Concentration | 15-30 µM | [3] |
| This compound Concentration | 0.3 - 1 mM | [3][5] |
| Molar Excess of this compound | 10-20x over protein | [3] |
| Incubation Temperature | 37°C or Room Temperature | [3][5] |
| Incubation Time | 1 - 4 hours | [3][5] |
| Conjugation Efficiency | 20-50% (protein dependent) | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the this compound conjugation protocol.
Caption: Workflow for this compound conjugation to protein cysteine residues.
Proximity Cleavage Reaction
Once the protein is conjugated with this compound, it can be used for proximity cleavage experiments to map interaction surfaces.
-
Form the protein-protein or protein-nucleic acid complex of interest.
-
Initiate the cleavage reaction by the sequential addition of sodium ascorbate (final concentration ~5-10 mM) and hydrogen peroxide (final concentration ~5-10 mM).[4][5]
-
The reaction is rapid and can be quenched within seconds to minutes (e.g., 5 seconds to 20 minutes) by adding a quenching agent like EDTA.[2][4]
-
The cleavage products can then be analyzed by techniques such as SDS-PAGE for proteins or denaturing gel electrophoresis for nucleic acids to identify the cleavage sites.[2]
This detailed protocol and the accompanying information will aid researchers in successfully applying this compound conjugation for the structural analysis of biomolecular complexes.
References
- 1. interchim.fr [interchim.fr]
- 2. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fe-BABE Labeling of Lysine Residues
Introduction
Fe-BABE (Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a powerful chemical probe used for footprinting analysis of proteins and nucleic acids.[1] This reagent can be site-specifically attached to a biomolecule, and in the presence of ascorbate and hydrogen peroxide, it generates hydroxyl radicals that cleave the backbone of nearby molecules.[1][2] This proximity-dependent cleavage allows for the mapping of molecular interactions and the determination of three-dimensional structures of protein-protein and protein-nucleic acid complexes.[3]
While this compound's bromoacetamide group directly reacts with the sulfhydryl group of cysteine residues, a two-step strategy is employed for the labeling of lysine residues.[1][4] This involves the initial conversion of the primary amine of a lysine residue into a sulfhydryl group using 2-iminothiolane (2-IT), also known as Traut's reagent.[4][5][6][7][8] The newly introduced thiol group is then available to react with this compound.[4] This application note provides a detailed protocol for the this compound labeling of lysine residues and the subsequent cleavage reaction.
Chemical Principle
The labeling of lysine residues with this compound is a two-step process. First, 2-iminothiolane reacts with the primary amine of the lysine side chain, converting it into a thiol-containing moiety. Subsequently, the bromoacetamide group of this compound undergoes a nucleophilic substitution reaction with the newly introduced sulfhydryl group, forming a stable thioether bond.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 8. cellmosaic.com [cellmosaic.com]
Probing DNA-Protein Interactions: Application Notes and Protocols for Fe-BABE DNA Footprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a powerful chemical nuclease used in DNA footprinting experiments to map the binding sites of proteins on DNA with high resolution.[1] This technique provides valuable insights into protein-DNA interactions, which are fundamental to numerous cellular processes, including transcription, replication, and DNA repair. In the context of drug development, this compound footprinting can be instrumental in characterizing the mechanism of action of drugs that target DNA-binding proteins or the DNA itself.
The this compound reagent is covalently attached to a specific cysteine residue within a protein of interest.[1] In the presence of ascorbate and hydrogen peroxide, the iron chelate generates highly reactive hydroxyl radicals in close proximity to the tethering site.[1] These radicals cleave the DNA backbone in a sequence-independent manner.[2] The resulting cleavage pattern, when analyzed by gel electrophoresis, reveals a "footprint" where the protein protects the DNA from cleavage, thereby delineating the protein's binding site. The cleavage is localized to within approximately 12 angstroms of the this compound attachment site.[2]
Principle of this compound DNA Footprinting
The core principle of this compound DNA footprinting lies in the site-specific generation of hydroxyl radicals. The bromoacetamido group of this compound reacts with the sulfhydryl group of a cysteine residue on the protein, forming a stable covalent bond.[2] Upon addition of ascorbate (a reducing agent) and hydrogen peroxide (a source of reactive oxygen species), the Fe(III) in the chelate is reduced to Fe(II), which then reacts with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals. These radicals are short-lived and diffuse only a short distance, leading to localized cleavage of the DNA backbone in the vicinity of the this compound-conjugated protein. Analysis of the cleavage products on a denaturing polyacrylamide gel reveals the precise location of the protein on the DNA.
Applications in Research and Drug Development
-
Mapping Protein Binding Sites: Precisely delineating the DNA binding sites of transcription factors, polymerases, and other DNA-binding proteins.[3]
-
Characterizing Multi-Protein-DNA Complexes: Determining the arrangement of multiple proteins on a DNA template.
-
Investigating Conformational Changes: Detecting changes in protein-DNA interactions resulting from ligand binding or protein modification.
-
Drug-DNA and Drug-Protein-DNA Interaction Studies: Identifying the binding sites of small molecules on DNA or their effects on protein-DNA complexes, which is crucial for understanding the mechanism of action of DNA-targeting drugs.[4]
-
Validation of Drug Targets: Confirming the interaction of a drug with its intended protein-DNA target.
Experimental Workflow
The this compound DNA footprinting workflow consists of several key stages, from protein preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Protein-Fe-BABE Conjugation
This protocol describes the covalent attachment of this compound to a cysteine residue in the protein of interest.
Materials:
-
Purified protein with a single accessible cysteine residue
-
This compound reagent
-
Conjugation Buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0)[2]
-
Protein Storage Buffer (e.g., 10-20 mM Tris-HCl, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol, pH 7.6)[2]
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing or centrifugal filters
Procedure:
-
Protein Preparation: Dialyze the purified protein against the Conjugation Buffer overnight at 4°C to remove any reducing agents.[2]
-
Concentration Adjustment: Adjust the protein concentration to 15-30 µM in the Conjugation Buffer.[2]
-
This compound Stock Solution: Prepare a fresh 20 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to a final concentration of 0.3 mM (a 10-20 fold molar excess over the protein).[2]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2]
-
Purification: Remove unconjugated this compound by dialysis against the Protein Storage Buffer overnight at 4°C or by using centrifugal filters.[2]
-
Quantification of Conjugation (Optional): The efficiency of conjugation can be determined by measuring the concentration of free cysteine residues before and after the reaction using reagents like DTNB.[2]
Table 1: Typical Reagent Concentrations for Protein-Fe-BABE Conjugation
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| Protein | 15-30 µM | 15-30 µM | 1x |
| This compound | 20 mM in DMSO | 0.3 mM | 10-20x |
Protocol 2: DNA Footprinting Reaction
This protocol outlines the binding of the this compound-conjugated protein to the target DNA and the subsequent cleavage reaction.
Materials:
-
This compound-conjugated protein
-
End-labeled DNA probe (e.g., with 32P or a fluorescent dye)
-
Binding Buffer (compatible with the protein-DNA interaction)
-
Sodium Ascorbate solution (freshly prepared, e.g., 100 mM)[5]
-
Hydrogen Peroxide (H₂O₂) solution (freshly prepared, e.g., 0.6%)[5]
-
Stop Solution (e.g., containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Binding Reaction: Incubate the this compound-conjugated protein with the end-labeled DNA probe in the Binding Buffer to allow for complex formation. The incubation time and temperature will depend on the specific protein-DNA interaction.
-
Cleavage Initiation: Initiate the cleavage reaction by the sequential addition of sodium ascorbate and hydrogen peroxide.[5]
-
Reaction Time: Allow the cleavage reaction to proceed for a short period, typically ranging from 10 seconds to 20 minutes.[2][6]
-
Reaction Quenching: Stop the reaction by adding the Stop Solution.
-
Sample Preparation: Precipitate the DNA fragments and resuspend them in a formamide-based loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the cleavage pattern by autoradiography (for 32P-labeled probes) or fluorescence imaging.
Table 2: Typical Reagent Concentrations for DNA Cleavage Reaction
| Reagent | Stock Concentration | Final Concentration in Reaction |
| This compound-conjugated Protein | Varies | Nanomolar to micromolar range |
| End-labeled DNA Probe | Varies | Picomolar to nanomolar range |
| Sodium Ascorbate | 100 mM | Varies (e.g., 5-10 mM) |
| Hydrogen Peroxide (H₂O₂) | 0.6% | Varies (e.g., 0.03%) |
Data Presentation and Analysis
The primary data from a this compound footprinting experiment is a gel image showing a ladder of DNA fragments. The "footprint" appears as a region of reduced band intensity in the lane containing the this compound-conjugated protein compared to a control lane without the protein.
Quantitative Analysis
Quantitative analysis of the footprinting data can provide more detailed information about the protein-DNA interaction. Software such as HYDROID can be used to extract lane profiles from gel images and quantify the DNA cleavage frequency at each nucleotide position.[1]
Table 3: Example of Quantified Cleavage Data
| Nucleotide Position | Cleavage Intensity (Control) | Cleavage Intensity (this compound-Protein) | Protection Factor |
| -50 | 1.00 | 0.95 | 1.05 |
| -40 | 1.20 | 0.20 | 6.00 |
| -30 | 1.15 | 0.15 | 7.67 |
| -20 | 0.90 | 0.85 | 1.06 |
-
Protection Factor is calculated as (Cleavage Intensity in Control) / (Cleavage Intensity with this compound-Protein). Higher values indicate stronger protection and thus protein binding.
From such quantitative data, it is possible to determine thermodynamic parameters of protein-DNA binding.
Table 4: Example of Binding Affinity Data Determined by Quantitative Footprinting
| Protein-DNA Complex | Dissociation Constant (Kd) | Reference |
| Fab BL3-6 with WT hairpin RNA | 90 nM | |
| Fab BL3-6 with AGACC loop hairpin RNA | 12 nM |
Logical Relationships in Data Interpretation
The interpretation of this compound footprinting data involves a logical progression from the observed cleavage pattern to a model of the protein-DNA interaction.
References
- 1. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. Footprinting analysis of sequence-specific DNA-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methidiumpropyl-EDTA.Fe(II) and DNase I footprinting report different small molecule binding site sizes on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
Optimizing Fe-BABE Reactions: A Guide to Buffer Conditions and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Iron (II) bromoacetamidobenzyl-EDTA (Fe-BABE) in protein footprinting and modification studies. This compound is a powerful tool for probing protein structure and interactions by generating localized hydroxyl radicals that cleave the polypeptide backbone or nucleic acids in close proximity.[1][2][3] The efficiency of the this compound reaction is highly dependent on carefully controlled buffer conditions during both the conjugation and cleavage steps.
Mechanism of Action
The this compound reagent is site-specifically conjugated to a protein, typically at a cysteine residue via its bromoacetamido group.[1] Alternatively, lysine residues can be targeted by using a 2-iminothiolane (2-IT) linker.[1][2] The conjugated Fe(III)-BABE is then reduced to Fe(II) by ascorbate. In the presence of hydrogen peroxide, this Fe(II) complex generates highly reactive hydroxyl radicals in a Fenton-like reaction. These radicals have a very short radius of action, estimated to be around 12 angstroms, leading to cleavage of molecules in the immediate vicinity of the this compound tether.[1][2][3] This proximity-dependent cleavage allows for the mapping of protein domains, protein-protein interaction sites, and protein-DNA/RNA binding interfaces.[2]
Experimental Workflows
The general experimental workflow for a this compound footprinting experiment can be broken down into three main stages: protein preparation and conjugation, cleavage reaction, and analysis of cleavage products.
The core of the this compound reaction, the generation of hydroxyl radicals, is a classic Fenton-type chemical process.
Buffer Conditions for this compound Conjugation
The conjugation of this compound to the target protein is a critical step that requires specific buffer conditions to ensure efficient and specific labeling. Two commonly used protocols are summarized below.
Table 1: Buffer Conditions for this compound Conjugation
| Parameter | Protocol 1 | Protocol 2 |
| Target Residue | Cysteine | Cysteine |
| Buffer | 10-20 mM MOPS | 0.1 M Sodium Phosphate |
| pH | 8.0 | 8.0 |
| Additives | 0.2 M NaCl, 2 mM EDTA, 5% glycerol | 1 mM EDTA |
| This compound Conc. | 0.3 mM (10-20x excess to protein) | 1 mM |
| Protein Conc. | 15-30 µM | ~20 µM |
| Temperature | 37 °C | 37 °C |
| Incubation Time | 1 hour | 3 hours |
| Reference | [1] | [4] |
Detailed Protocol 1: this compound Conjugation to Cysteine Residues (MOPS Buffer)
This protocol is adapted from a general labeling procedure for this compound.[1]
-
Protein Preparation: Dialyze the purified protein solution overnight at 4 °C against the conjugation buffer (10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0).[1]
-
Concentration Adjustment: After dialysis, adjust the protein concentration to 15-30 µM.[1]
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound (from a 20 mM stock in DMSO) to the protein solution. For example, add 15 µl of 20 mM this compound to 1 ml of protein solution for a final this compound concentration of 0.3 mM.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at 37 °C.[1]
-
Removal of Free this compound: Dialyze the reaction mixture overnight at 4 °C against a suitable protein storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6) to remove unconjugated this compound.[1]
Detailed Protocol 2: this compound Conjugation to Cysteine Residues (Phosphate Buffer)
This protocol has been used for conjugating this compound to single-cysteine mutants.[4]
-
Protein Preparation: Exchange the buffer of the purified protein to 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Conjugation Reaction: Add this compound (from a 20 mM stock in DMSO) to the protein solution (final concentration ~20 µM) to a final concentration of 1 mM.[4]
-
Incubation: Incubate the reaction for 3 hours at 37 °C.[4]
-
Quenching and Removal of Free this compound: Quench the reaction by adding an excess of 2-mercaptoethanol (to a final concentration of 10 mM). Remove unreacted this compound by dialysis against 0.1 M sodium phosphate, pH 7.0.[4]
Buffer Conditions for the this compound Cleavage Reaction
The cleavage reaction is a rapid process initiated by the addition of ascorbate and hydrogen peroxide. The optimal conditions for this step are crucial for achieving efficient and reproducible cleavage patterns.
Table 2: Recommended Conditions for this compound Cleavage Reaction
| Parameter | Recommended Condition | Notes |
| Buffer | Tris-based or HEPES-based buffers are commonly used. | The buffer from the final dialysis step of the conjugation protocol is often used.[1] Buffers with primary amines, like Tris, may have a Cu²⁺ (and potentially Fe²⁺/Fe³⁺) binding capacity, which could influence the reaction.[5] |
| pH | 7.5 - 9.0 | While some iron-mediated DNA cleavage is favoured at lower pH[6][7], protein cleavage often benefits from a slightly alkaline pH.[5] A pH of 7.5 is a good starting point. |
| Temperature | Room Temperature to 37 °C | The reaction is rapid, and cleavage can be observed at room temperature.[8] |
| Ascorbate Conc. | 5 - 10 mM (final) | From a fresh 100 mM stock solution of sodium ascorbate.[8] |
| H₂O₂ Conc. | 0.018% - 5 mM (final) | From a fresh 0.6% stock solution.[8] |
| Incubation Time | 10 seconds - 20 minutes | The reaction is very fast.[1][3] A 5-second incubation is often sufficient.[8] |
| Quenching Agent | 20 mM EDTA in 95% formamide | EDTA chelates the iron, stopping the Fenton reaction.[8] |
Detailed Protocol 3: this compound Mediated Cleavage
This protocol is a generalized procedure based on common practices in this compound footprinting experiments.[8]
-
Complex Formation: Assemble the macromolecular complex of interest (e.g., this compound conjugated protein with its binding partner) in a suitable reaction buffer (e.g., 10 mM Tris pH 7.5, 150 mM KCl, 10% glycerol, 10 mM DTT) at room temperature for 10 minutes.[8]
-
Initiation of Cleavage: Initiate the cleavage reaction by the rapid and sequential addition of sodium ascorbate and hydrogen peroxide. For a 50 µl reaction, add 2 µl of 100 mM sodium ascorbate and 2 µl of 0.6% H₂O₂.[8]
-
Incubation: Allow the reaction to proceed for a short, defined time, typically between 5 seconds and 10 minutes at room temperature.[2][8] The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding an equal volume of a stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% xylene cyanol).[8] The quenching agent effectively reduces cleavage by 90% if added before or simultaneously with the hydrogen peroxide.[8]
-
Analysis: Analyze the cleavage products by SDS-PAGE for protein analysis or denaturing polyacrylamide gel electrophoresis for DNA/RNA analysis, followed by an appropriate visualization method (e.g., silver staining, autoradiography, or fluorescent imaging).
Important Considerations
-
Controls: Always include a control reaction with a protein lacking a cysteine residue to ensure the specificity of the this compound conjugation and cleavage.[1] A no-reagent control (without ascorbate and H₂O₂) is also essential to check for background degradation.
-
Reagent Freshness: Ascorbate and hydrogen peroxide solutions should be freshly prepared to ensure their activity.
-
Optimization: The concentrations of this compound, protein, ascorbate, and hydrogen peroxide, as well as the incubation times for both conjugation and cleavage, may need to be optimized for each specific system.
-
Buffer Compatibility: While Tris and MOPS are commonly used, it is important to consider that some buffer components can interact with metal ions. For instance, phosphate buffers can complex with iron and may influence the reaction kinetics.[6] It is advisable to maintain consistency in the buffer composition for the cleavage reaction to ensure reproducibility. Dithiothreitol (DTT) from storage buffers should be removed by dialysis before conjugation as it will react with the bromoacetamido group of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 4. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Strategies in Fe-BABE Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quenching strategies for Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) cleavage reactions, a powerful tool in structural biology and drug development for mapping molecular interactions.
Introduction to this compound Cleavage
This compound is a chemical probe that, when conjugated to a specific site on a protein, can induce localized cleavage of nearby biomolecules, including proteins and nucleic acids.[1] The cleavage reaction is initiated by the addition of hydrogen peroxide (H₂O₂) and a reducing agent, typically ascorbate. This generates highly reactive hydroxyl radicals (•OH) in a Fenton-like reaction, which then cleave the polypeptide or polynucleotide backbone in close proximity to the this compound tethering site.[1] This proximity-dependent cleavage allows for the precise mapping of interaction interfaces and conformational changes in macromolecular complexes. The reaction is rapid, often completing within seconds to minutes.[1]
Due to the high reactivity of hydroxyl radicals, it is crucial to effectively quench the reaction to stop the cleavage at a desired time point. Inadequate quenching can lead to non-specific damage and ambiguous results. This document outlines effective quenching strategies and provides detailed experimental protocols.
Quenching Strategies for this compound Reactions
The primary goal of a quenching agent in this compound reactions is to rapidly eliminate the reactive oxygen species, primarily hydroxyl radicals and any remaining hydrogen peroxide, thus terminating the cleavage process. Two commonly employed and effective quenching agents are catalase and dimethylthiourea (DMTU).
Catalase is an enzyme that efficiently catalyzes the decomposition of hydrogen peroxide into water and oxygen. While effective at stopping the reaction, its proteinaceous nature can be a disadvantage in downstream analyses, particularly those involving mass spectrometry, as it can introduce contaminating peptides into the sample.[2]
Dimethylthiourea (DMTU) is a small molecule scavenger of hydroxyl radicals.[2] It offers a significant advantage over catalase in that it does not interfere with subsequent protein analysis by mass spectrometry, resulting in cleaner spectra and a higher number of protein identifications in complex mixtures.[2] Studies have shown that DMTU is highly effective at quenching hydroxyl radical-induced oxidation and prevents secondary oxidation as effectively as catalase.[2]
Comparison of Common Quenching Agents
| Quenching Agent | Mechanism of Action | Recommended Concentration | Advantages | Disadvantages |
| Catalase | Enzymatic decomposition of H₂O₂ | 0.3 mg/mL[3] | Highly efficient at removing H₂O₂. | Can introduce contaminating peptides in mass spectrometry analysis.[2] |
| Dimethylthiourea (DMTU) | Scavenger of hydroxyl radicals[2] | 100 mM[2] | Highly effective quencher.[2] Does not interfere with mass spectrometry analysis.[2] Can aid in solubilizing oxidized proteins.[2] | May require optimization for specific experimental conditions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue
This protocol describes the covalent attachment of this compound to a cysteine residue on a target protein.
Materials:
-
Purified protein with a single accessible cysteine residue
-
This compound reagent
-
Conjugation Buffer: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0[4]
-
Protein Storage Buffer: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6[4]
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[4]
-
After dialysis, adjust the protein concentration to 15-30 µM.[4]
-
Prepare a 20 mM stock solution of this compound in DMSO.[4]
-
Add the this compound stock solution to the protein solution to a final concentration of 0.3 mM (a 10-20 fold molar excess over the protein).[4]
-
Incubate the reaction mixture at 37°C for 1 hour.[4]
-
To remove unconjugated this compound, dialyze the reaction mixture against the Protein Storage Buffer overnight at 4°C.[4] Alternatively, use a centrifugal concentrator to exchange the buffer.
-
The this compound conjugated protein is now ready for the cleavage reaction.
Protocol 2: this compound Cleavage Reaction and Quenching
This protocol outlines the procedure for initiating the this compound cleavage reaction and subsequently quenching it.
Materials:
-
This compound conjugated protein
-
Reaction Buffer (specific to the biological system under study)
-
Ascorbic acid solution (freshly prepared)
-
Hydrogen peroxide (H₂O₂) solution
-
Quenching Solution (choose one):
-
DMTU Quench Solution: 1 M Dimethylthiourea (DMTU) in water.
-
Catalase Quench Solution: 3 mg/mL Catalase in water.
-
Procedure:
-
Prepare the reaction mixture containing the this compound conjugated protein and its binding partner(s) in the appropriate Reaction Buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., room temperature or 37°C).
-
Initiate the cleavage reaction by the sequential addition of ascorbic acid to a final concentration of 5 mM and hydrogen peroxide to a final concentration of 5 mM.
-
Allow the cleavage reaction to proceed for the desired time (typically 10 seconds to 10 minutes).[1]
-
Quench the reaction by adding one of the following:
-
Immediately after adding the quenching solution, vortex the sample gently.
-
The quenched reaction is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound cleavage reactions.
Caption: Mechanism of this compound cleavage and quenching.
References
Application Notes and Protocols: Analysis of Fe-BABE Cleavage Products by SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) is a versatile chemical probe used for mapping molecular interactions, including protein-protein and protein-nucleic acid contact sites.[1] The reagent can be covalently attached to specific residues on a protein, typically cysteine residues, through its bromoacetamido group.[1][2] Upon activation with hydrogen peroxide and a reducing agent like ascorbate, the iron chelate in this compound generates localized hydroxyl radicals.[1][3] These highly reactive radicals induce cleavage of the polypeptide backbone or nucleic acid phosphodiester bonds in close proximity to the tethered this compound, typically within a 12-angstrom radius.[2][4]
Subsequent analysis of the resulting cleavage products by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) allows for the determination of the approximate location of the cleavage sites.[2] By comparing the sizes of the cleaved fragments to molecular weight standards, researchers can deduce the regions of interaction between the this compound-conjugated protein and its binding partners.[3][5] This technique provides valuable insights into the three-dimensional architecture of macromolecular complexes.[2][6]
Key Applications
-
Probing the tertiary and quaternary structure of protein complexes.[2]
-
Complementing other structural biology techniques like X-ray crystallography and NMR.[6][7]
Experimental Workflow Overview
The overall experimental workflow for this compound cleavage analysis involves several key stages, from protein preparation and conjugation to the final analysis of cleavage products by SDS-PAGE.
Figure 1: Experimental workflow for this compound cleavage analysis.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the steps for covalently attaching this compound to a protein with a surface-accessible cysteine residue.
-
Protein Preparation:
-
Dialyze the purified protein solution (containing a unique cysteine residue for site-specific labeling) against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0) overnight at 4°C to remove any interfering substances.[4]
-
After dialysis, adjust the protein concentration to 15-30 µM.[4]
-
-
This compound Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Removal of Unconjugated this compound:
-
Dialyze the reaction mixture against a suitable storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol, pH 7.6) overnight at 4°C to remove unconjugated this compound.[4]
-
Alternatively, use a desalting column for faster removal of excess this compound.
-
Protocol 2: this compound Cleavage Reaction
This protocol describes the induction of cleavage of the target molecule by the this compound conjugated protein.
-
Complex Formation:
-
Incubate the this compound-conjugated protein with its binding partner(s) (e.g., another protein, DNA, or RNA) under conditions that favor the formation of the macromolecular complex.
-
-
Initiation of Cleavage:
-
Quenching the Reaction:
-
Stop the cleavage reaction by adding a quenching agent, such as a final concentration of 20 mM EDTA or by adding SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heating the sample.[8]
-
Protocol 3: Analysis of Cleavage Products by SDS-PAGE
This protocol details the separation and visualization of the protein cleavage fragments.
-
Sample Preparation:
-
Mix the quenched reaction samples with an equal volume of 2X SDS-PAGE sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
-
Electrophoresis:
-
Load the denatured samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected fragment sizes.[9] The acrylamide concentration will depend on the molecular weights of the protein of interest and its expected cleavage products.
-
Include a pre-stained protein ladder (molecular weight marker) in an adjacent lane for size estimation.
-
Run the gel in an electrophoresis apparatus with appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
After electrophoresis, stain the gel with a protein-specific dye such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[9]
-
Alternatively, if the cleavage products are to be analyzed by Western blotting, transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) for immunodetection.[5]
-
-
Data Analysis:
-
Image the stained gel or developed Western blot.
-
Determine the molecular weights of the cleavage products by comparing their migration distance to that of the proteins in the molecular weight ladder.
-
The appearance of new bands corresponding to the cleavage fragments in the this compound treated sample, which are absent in the negative control (unconjugated protein or no cleavage reagents), indicates a successful cleavage reaction.
-
Mechanism of this compound Mediated Cleavage
The cleavage mechanism is initiated by the reduction of Fe(III) to Fe(II) by ascorbate, followed by the reaction of Fe(II) with hydrogen peroxide to generate hydroxyl radicals. These radicals then attack and cleave the nearby polypeptide or nucleic acid backbone.
Figure 2: Mechanism of this compound mediated cleavage.
Data Presentation and Interpretation
The results of a this compound cleavage experiment are typically presented as an image of the stained SDS-PAGE gel or Western blot. Quantitative analysis involves estimating the sizes of the cleavage products. This data can be summarized in a table for clarity and comparison.
Table 1: Quantitative Analysis of Hypothetical this compound Cleavage Products
| Lane | Sample Description | Observed Bands (kDa) | Interpretation |
| 1 | Molecular Weight Marker | 250, 150, 100, 75, 50, 37, 25, 20, 15, 10 | Standard for size estimation |
| 2 | Unconjugated Protein X (Negative Control) | 100 | Intact Protein X |
| 3 | This compound-Protein X (No Cleavage Reagents) | 100 | No cleavage without activators |
| 4 | This compound-Protein X + Ascorbate + H₂O₂ | 100 (faint), 65, 35 | Cleavage of Protein X into two fragments |
| 5 | This compound-Protein X + Protein Y + Ascorbate + H₂O₂ | 100 (faint), 65, 35, and cleavage of Protein Y (detected by Western blot) | Protein Y is in proximity to the this compound on Protein X |
From the hypothetical data in Table 1, the cleavage of the 100 kDa Protein X results in two fragments of approximately 65 kDa and 35 kDa. This suggests that the cleavage site is located about 35 kDa from one terminus of the protein. The cleavage of a binding partner, Protein Y, in the presence of this compound-Protein X, confirms their interaction and provides spatial information about the complex.
Troubleshooting
-
No Cleavage:
-
Confirm the successful conjugation of this compound to the protein.
-
Ensure the freshness of the ascorbate and hydrogen peroxide solutions.
-
The cysteine residue may not be surface-accessible; consider engineering a cysteine at a different location.
-
The interacting partner might be too far from the this compound tethering site.
-
-
Excessive or Non-specific Cleavage:
-
Reduce the incubation time of the cleavage reaction.
-
Ensure complete removal of unconjugated this compound after the conjugation step.
-
Include a control with a cysteine-less version of the protein to check for non-specific binding of this compound.[4]
-
-
Smeared Bands on SDS-PAGE:
-
This could be due to partial degradation or aggregation of the protein sample. Ensure proper sample handling and storage.
-
Optimize the electrophoresis conditions.
-
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound mapping in conjunction with SDS-PAGE analysis to elucidate the structural organization of complex biological systems.
References
- 1. interchim.fr [interchim.fr]
- 2. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 6. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Protein analysis SDS PAGE [qiagen.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Fe-BABE Footprinting Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyl radical footprinting (HRF) coupled with mass spectrometry has emerged as a powerful technique for elucidating higher-order protein structure, dynamics, and interactions.[1][2][3] Among the various methods for generating hydroxyl radicals, the use of iron-(S)-1-(p-bromoacetamidobenzyl)EDTA (Fe-BABE) offers a site-specific approach to probe the solvent accessibility of amino acid residues.[3] This application note provides a detailed overview and protocols for conducting this compound footprinting experiments and analyzing the results using mass spectrometry, with a particular focus on applications in drug development for mapping protein-ligand and protein-protein interaction sites.
This compound is a chemical probe that can be covalently attached to specific cysteine residues within a protein.[1][4] In the presence of hydrogen peroxide and a reducing agent like ascorbate, the chelated iron in this compound catalyzes the formation of hydroxyl radicals in a localized manner.[4] These highly reactive radicals modify solvent-exposed amino acid side chains in close proximity to the this compound tethering site.[5] Subsequent analysis by mass spectrometry allows for the identification and quantification of these modifications, providing valuable insights into the protein's three-dimensional structure and its interaction interfaces.[1][5]
Principle of this compound Footprinting
The core principle of this compound footprinting lies in the differential solvent accessibility of amino acid residues in a protein's native state versus a perturbed state (e.g., in the presence of a binding partner or a drug candidate). Residues at the interaction interface will be shielded from the hydroxyl radicals, leading to a decrease in their modification rate. By comparing the modification patterns between the two states, researchers can precisely map the binding footprint.
The workflow for a typical this compound footprinting experiment is as follows:
-
Protein Preparation and this compound Conjugation: A protein of interest, often engineered to have a single cysteine residue at a specific location, is conjugated with the this compound reagent.
-
Hydroxyl Radical Reaction: The this compound conjugated protein is incubated with its binding partner (e.g., another protein, a small molecule drug) and then exposed to hydrogen peroxide and ascorbate to initiate the localized generation of hydroxyl radicals.
-
Quenching and Proteolysis: The reaction is quenched, and the protein is denatured and digested into smaller peptides using a specific protease (e.g., trypsin).
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact amino acid residues that were oxidized.
-
Data Analysis and Interpretation: The extent of modification for each identified peptide is quantified and compared between the different experimental conditions to identify regions of protection, which correspond to the interaction footprint.
Experimental Protocols
Protocol 1: this compound Conjugation to a Cysteine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein with an accessible cysteine residue.
Materials:
-
Protein of interest with a single cysteine residue (or a limited number of accessible cysteines)
-
This compound reagent (e.g., from Dojindo or Interchim)
-
Conjugation Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP (tris(2-carboxyethyl)phosphine)
-
DMSO (Dimethyl sulfoxide)
-
Desalting column (e.g., PD-10)
-
Quenching solution: 20 mM DTT (Dithiothreitol)
Procedure:
-
Prepare the protein solution at a concentration of 10-50 µM in Conjugation Buffer. The presence of a mild reducing agent like TCEP is crucial to keep the cysteine in its reduced, reactive state.
-
Prepare a fresh stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 10 mM DTT.
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent footprinting reaction (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Determine the protein concentration and the conjugation efficiency. Conjugation efficiency can be estimated by measuring the remaining free thiols using Ellman's reagent (DTNB) or by intact protein mass spectrometry, where a mass shift corresponding to the addition of the this compound moiety will be observed.
Protocol 2: Hydroxyl Radical Footprinting Reaction
This protocol outlines the generation of hydroxyl radicals and the subsequent modification of the this compound-conjugated protein.
Materials:
-
This compound conjugated protein
-
Binding partner (e.g., another protein, small molecule)
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared 30% stock)
-
L-Ascorbic acid solution (freshly prepared 100 mM stock in water)
-
Quenching solution: 2 M Tris-HCl, pH 8.0, containing 20 mM methionine
Procedure:
-
Prepare two sets of reactions: one with the this compound conjugated protein alone (unbound state) and another with the this compound conjugated protein pre-incubated with its binding partner (bound state). Ensure the concentrations and buffer conditions are identical for both sets.
-
Incubate the binding reaction for a sufficient time to allow for complex formation (typically 15-30 minutes at room temperature).
-
Initiate the hydroxyl radical reaction by adding hydrogen peroxide to a final concentration of 5-10 mM and L-ascorbic acid to a final concentration of 5-10 mM.
-
Allow the reaction to proceed for a short duration, typically 10 seconds to 2 minutes at room temperature. The optimal reaction time should be determined empirically to achieve a low level of modification, ensuring that the protein structure is not significantly perturbed.
-
Quench the reaction by adding the quenching solution to a final volume of 1:1. The methionine in the quenching solution acts as a scavenger for any remaining hydroxyl radicals.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps required to prepare the footprinted protein for mass spectrometry analysis.
Materials:
-
Quenched footprinting reaction mixture
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the reaction mixture with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Acidify the digest with TFA to a final pH of ~2 to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend them in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Data Presentation
Quantitative data from this compound footprinting experiments are typically presented in tables that allow for a clear comparison of the modification levels between different states. The following table provides a template for summarizing such data. The extent of oxidation is often determined by comparing the peak areas of the modified and unmodified peptides in the mass chromatogram.
Table 1: Quantitative Analysis of this compound Footprinting Results for Protein X in the Absence and Presence of Ligand Y
| Peptide Sequence | Modified Residue(s) | m/z (precursor ion) | Unbound State (% Oxidation) | Bound State (% Oxidation) | Fold Change (Unbound/Bound) | p-value |
| TASYDVSSK | Y5 | 756.34 | 25.3 ± 2.1 | 8.1 ± 1.5 | 3.12 | <0.01 |
| VLPALPQVVC*R | C15 | 890.48 | 5.2 ± 0.8 | 4.9 ± 0.9 | 1.06 | >0.05 |
| LFTGHPETR | H22 | 823.41 | 42.1 ± 3.5 | 15.7 ± 2.8 | 2.68 | <0.01 |
| ... | ... | ... | ... | ... | ... | ... |
Note: C* indicates the cysteine residue conjugated with this compound.
Visualization of Results
Diagrams are essential for visualizing the experimental workflow and interpreting the results of this compound footprinting experiments.
Caption: Experimental workflow for this compound footprinting coupled with mass spectrometry.
Caption: Logical diagram illustrating the identification of a binding footprint.
Applications in Drug Development
This compound footprinting is a valuable tool in the drug discovery and development pipeline. Its applications include:
-
Target Validation: Confirming the binding of a small molecule to its intended protein target.
-
Hit-to-Lead Optimization: Characterizing the binding mode of different drug candidates to guide medicinal chemistry efforts.
-
Epitope Mapping: Identifying the binding site of therapeutic antibodies on their target antigens.
-
Allosteric Site Identification: Mapping conformational changes induced by the binding of allosteric modulators.
-
Biologic Drug Development: Characterizing the interaction interfaces of protein-based therapeutics.
By providing high-resolution structural information on protein-ligand interactions in solution, this compound footprinting complements other structural biology techniques and can accelerate the design and optimization of novel therapeutics.
References
- 1. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Transcription Factor Binding Sites Using Fe-BABE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) reagent for high-resolution mapping of transcription factor binding sites on DNA.
This compound is a powerful chemical tool that, when conjugated to a specific site on a protein, can generate localized hydroxyl radicals to cleave nearby DNA strands.[1][2][3] This proximity-dependent cleavage provides precise information about the location and orientation of the protein on the DNA, making it an invaluable technique for studying protein-DNA interactions.[2][4] The cleavage reaction is rapid and sequence-independent, offering a significant advantage over enzymatic footprinting methods.[2][3]
Principle of the Method
The this compound methodology involves three key steps:
-
Site-specific conjugation of this compound to the transcription factor of interest: The bromoacetamido group of this compound reacts specifically with the sulfhydryl group of cysteine residues under mild conditions.[1][2] By introducing a unique cysteine residue at a known position within the transcription factor through site-directed mutagenesis, this compound can be precisely tethered. Alternatively, lysine residues can be targeted for conjugation using a linker like 2-iminothiolane (2-IT).[2]
-
Binding of the this compound-conjugated transcription factor to its DNA target: The modified transcription factor is incubated with the target DNA sequence to allow for complex formation.
-
Initiation of localized DNA cleavage: The cleavage reaction is initiated by the addition of ascorbate and hydrogen peroxide.[1][2] The Fe(III)-BABE is reduced to Fe(II)-BABE by ascorbate, which then reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals in the immediate vicinity of the this compound tether. These radicals attack the sugar-phosphate backbone of the DNA, resulting in strand scission.[2] The cleavage is localized to within approximately 12 angstroms of the this compound attachment site.[1][3]
-
Analysis of cleavage products: The resulting DNA fragments are analyzed by denaturing polyacrylamide gel electrophoresis to map the precise cleavage sites.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound technique, compiled from various sources.
| Parameter | Value/Range | Notes | Source(s) |
| Cleavage Radius | ~12 Å | The effective range within which this compound can induce DNA cleavage. | [1][3] |
| Cleavage Reaction Time | 10 seconds - 20 minutes | The reaction is rapid, allowing for time-resolved studies. | [3] |
| This compound Concentration (Conjugation) | 0.3 mM - 1 mM | Typically used in 10-20 fold molar excess over the protein. | [1][7] |
| Protein Concentration (Conjugation) | 15 µM - 30 µM | Optimal concentration range for efficient conjugation. | [1] |
| Ascorbate Concentration (Cleavage) | 5 mM - 10 mM | Used to reduce Fe(III) to Fe(II) and initiate the Fenton reaction. | [7] |
| Hydrogen Peroxide Concentration (Cleavage) | 5 mM - 10 mM | Reacts with Fe(II) to generate hydroxyl radicals. | [7] |
| Conjugation Efficiency | 20% - 50% | Varies depending on the protein and specific cysteine accessibility. | [7] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine Residue
This protocol is adapted from established methods for conjugating this compound to a purified transcription factor containing a single, accessible cysteine residue.[1]
Materials:
-
Purified transcription factor with a single cysteine residue
-
This compound reagent
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 10-20 mM MOPS, pH 8.0, 0.2 M NaCl, 2 mM EDTA, 5% glycerol
-
Protein Storage Buffer: 10-20 mM Tris-HCl, pH 7.6, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Buffer Exchange: Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances like dithiothreitol (DTT).[1]
-
Protein Concentration Adjustment: After dialysis, determine the protein concentration and adjust it to 15-30 µM with Conjugation Buffer.[1]
-
This compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[1]
-
Conjugation Reaction:
-
Removal of Unconjugated this compound: Dialyze the reaction mixture against Protein Storage Buffer overnight at 4°C to remove excess, unconjugated this compound.[1] It is crucial to include a control protein lacking a cysteine residue to ensure the removal of non-covalently bound this compound.[1]
-
Verification of Conjugation (Optional): The efficiency of conjugation can be assessed by determining the concentration of free cysteine residues before and after the reaction using reagents like DTNB.[1]
Protocol 2: DNA Cleavage Reaction and Analysis
This protocol outlines the procedure for inducing DNA cleavage using the this compound-conjugated transcription factor and analyzing the resulting fragments.
Materials:
-
This compound-conjugated transcription factor
-
Target DNA fragment (radiolabeled on one end)
-
Transcription Buffer (e.g., 40 mM HEPES, pH 8.0, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, 50 µg/ml BSA)
-
Sodium Ascorbate solution (100 mM stock, freshly prepared)
-
Hydrogen Peroxide (H₂O₂) solution (0.6% stock, freshly prepared)
-
Stop Solution (e.g., formamide loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Binding Reaction:
-
Cleavage Initiation:
-
Initiate the cleavage reaction by the rapid, sequential addition of sodium ascorbate to a final concentration of 5-10 mM and hydrogen peroxide to a final concentration of 5-10 mM.[6][7] For example, add 2 µl of 100 mM sodium ascorbate and 2 µl of 0.6% H₂O₂ to a 20 µl reaction.[6][8]
-
Allow the reaction to proceed for a defined time, typically between 10 seconds and 15 minutes at room temperature.[3][7]
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of Stop Solution.
-
Analysis of Cleavage Products:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the DNA fragments on a denaturing polyacrylamide sequencing gel.[6]
-
Visualize the cleavage products by phosphorimaging or autoradiography.[5][6]
-
The precise cleavage sites can be identified by running a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the experimental samples.[5]
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 4. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Proximity-Based Protein Crosslinking In-Situ: Application Notes and Protocols for the Fe-BABE Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) in in-situ protein crosslinking. This compound is a powerful tool for elucidating protein-protein and protein-nucleic acid interactions, mapping three-dimensional protein structures, and performing protein footprinting studies.
Introduction
This compound is a chemical probe that combines a protein-reactive group with an iron-chelating moiety.[1] The bromoacetamido group of this compound reacts specifically with the sulfhydryl group of cysteine residues under physiological conditions.[2] Alternatively, it can be conjugated to lysine residues through the use of a linker molecule, 2-iminothiolane (2-IT).[1] Once tethered to a protein, the iron atom in the this compound complex can be activated by the addition of ascorbate and hydrogen peroxide to generate highly reactive hydroxyl radicals in its immediate vicinity.[3] These radicals induce cleavage of the polypeptide backbone or nucleic acid phosphodiester bonds of nearby molecules, providing distance constraints for structural and interaction mapping.[1][2] The effective cleavage range is generally considered to be within 12 angstroms of the iron center.[2]
Applications
-
Mapping Protein-Protein Interactions: By conjugating this compound to a specific site on a protein of interest, researchers can identify its interaction partners within a complex. Cleavage of neighboring proteins, identified by techniques such as SDS-PAGE and Western blotting or mass spectrometry, reveals close proximity.[3]
-
Determining Three-Dimensional Protein Structure: Introducing cysteine mutations at various locations on a protein surface allows for the site-specific attachment of this compound. The resulting intramolecular cleavage patterns provide distance constraints that can be used to refine computational models of protein structure.[2]
-
Protein-Nucleic Acid Footprinting: this compound conjugated to a DNA- or RNA-binding protein can be used to map the binding site on the nucleic acid. The localized generation of hydroxyl radicals cleaves the nucleic acid backbone in the vicinity of the protein, allowing for the precise identification of the interaction interface.[1][4]
-
Probing Conformational Changes: Changes in protein conformation, for example upon ligand binding, can be monitored by observing alterations in the this compound cleavage pattern.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound protocol.
Table 1: this compound Conjugation Efficiency to Cysteine Residues
| Protein Mutant (E. coli σ70) | Conjugation Yield (%)[3] |
| 132C | 25 |
| 376C | 26 |
| 396C | 20 |
| 422C | 50 |
| 517C | 41 |
| 581C | 40 |
Table 2: Effective Cleavage Distance of this compound
| Parameter | Value | Reference |
| Estimated Cleavage Radius | Within 12 Å | [1][2] |
| Calibrated Cα-Cα Distances (FeBABE-376C) | 8.61 - 54.2 Å (Average: 29.8 ± 15.4 Å) | [3] |
| Calibrated Cα-Cα Distances (FeBABE-422C) | 9.5 - 58.0 Å (Average: 29.0 ± 14.7 Å) | [3] |
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the this compound protocol.
Caption: Workflow for this compound conjugation to cysteine residues.
Caption: Workflow for this compound conjugation to lysine residues via 2-IT.
Detailed Experimental Protocols
Protocol 1: this compound Conjugation to Cysteine Residues
This protocol is adapted for a protein with an accessible cysteine residue.
Materials:
-
Protein of interest containing a cysteine residue
-
This compound (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0[2]
-
Protein Storage Buffer: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6[2]
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Protein Preparation: Dialyze the purified protein solution against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[2]
-
Concentration Adjustment: After dialysis, adjust the protein concentration to 15-30 µM.[2]
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to a final concentration of 0.3 mM (a 10-20 fold molar excess over the protein).[2] For example, add 15 µl of 20 mM this compound stock to 1 ml of the protein solution.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[2]
-
Removal of Excess Reagent: Dialyze the reaction mixture against the Protein Storage Buffer overnight at 4°C to remove unreacted this compound.[2]
-
Determination of Conjugation Efficiency (Optional): The efficiency of conjugation can be determined by measuring the concentration of free cysteine before and after the reaction using a fluorescent CPM reagent or the DTNB (Ellman's) reagent.[2]
Protocol 2: this compound Conjugation to Lysine Residues using 2-Iminothiolane (2-IT)
This protocol is for proteins where cysteine residues are not available or desired for conjugation.
Materials:
-
Protein of interest
-
This compound
-
2-Iminothiolane (2-IT, Traut's Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA[3]
-
Quenching Solution: 2-mercaptoethanol
-
Dialysis Buffer: 0.1 M Sodium Phosphate, pH 7.0[3]
Procedure:
-
Protein Preparation: Exchange the protein into the Reaction Buffer.
-
Thiolation of Lysine Residues: Sequentially add BABE (the non-iron chelated form of this compound) in DMSO and a freshly prepared solution of 2-IT in water to the protein solution. A final BABE concentration of 1.4 mM and a final 2-IT concentration of 0.7 mM for a protein concentration of approximately 20 µM can be used as a starting point.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[3]
-
Quenching: Quench the reaction by adding 2-mercaptoethanol to a final concentration of 10 mM.[3]
-
Removal of Excess Reagents: Remove unreacted reagents by dialysis against the Dialysis Buffer.[3]
-
Iron Chelation: The protein is now thiolated and conjugated with BABE. To form the active this compound complex, iron needs to be introduced. This can be done by adding a solution of FeCl₃ or another iron salt. The specific conditions for this step may need optimization.
Protocol 3: In-situ Cleavage Reaction
This protocol is performed after the protein has been successfully conjugated with this compound.
Materials:
-
This compound conjugated protein
-
Ascorbate solution (e.g., sodium ascorbate), freshly prepared
-
Hydrogen peroxide (H₂O₂) solution, freshly prepared
-
Cleavage Buffer: 50 mM HEPES, pH 7.0, 10% v/v glycerol, 1 mM EDTA[3]
-
Quenching Solution (e.g., Trichloroacetic acid (TCA) or loading buffer for gel electrophoresis)
Procedure:
-
Complex Formation: If studying a protein complex, incubate the this compound conjugated protein with its binding partners to allow for complex formation.
-
Initiation of Cleavage: Rapidly and sequentially add ascorbate and hydrogen peroxide to the reaction mixture. Final concentrations of 5-10 mM for both ascorbate and hydrogen peroxide are commonly used.[3]
-
Incubation: Allow the cleavage reaction to proceed for a short period, typically ranging from 10 seconds to 20 minutes, at a controlled temperature (e.g., 30°C).[2][3] The optimal time should be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution. For analysis by SDS-PAGE, adding SDS-PAGE loading buffer and heating the sample is a common method. Alternatively, TCA precipitation can be used.
-
Analysis: Analyze the cleavage products by SDS-PAGE, Western blotting, or mass spectrometry to identify the cleaved proteins and map the cleavage sites.
Data Analysis and Interpretation
The analysis of this compound crosslinking experiments typically involves identifying the protein or nucleic acid fragments generated by the hydroxyl radical cleavage.
-
Gel Electrophoresis: SDS-PAGE for proteins and agarose or polyacrylamide gel electrophoresis for nucleic acids are used to separate the cleavage products. The appearance of new, smaller bands in the presence of the activating reagents (ascorbate and H₂O₂) compared to a negative control (without activators) indicates successful cleavage.
-
Western Blotting: If the identity of the crosslinked partner is hypothesized, Western blotting with an antibody specific to that protein can confirm its cleavage.
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify the precise cleavage sites on the polypeptide chain. This provides high-resolution distance information.[3]
The interpretation of the results relies on the principle that the cleavage occurs in close proximity to the this compound tethering site. By mapping these cleavage sites, one can infer the spatial arrangement of different proteins within a complex or the folding of a single polypeptide chain. It is crucial to include appropriate controls, such as a non-conjugated protein or a reaction without the activating agents, to ensure the specificity of the observed cleavage.[2]
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficiency of Fe-BABE conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Fe-BABE conjugation experiments, with a specific focus on resolving issues of low reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound, or Iron(S)-1-(p-bromoacetamidobenzyl) ethylenediaminetetraacetate, is a chemical probe used for mapping the three-dimensional structure of proteins and their complexes with other molecules like DNA.[1][2][3] The bromoacetamido group of this compound selectively reacts with the sulfhydryl group of cysteine residues on a protein under physiological conditions.[1][2] Once conjugated, the iron-chelated EDTA moiety of this compound can be activated to generate localized hydroxyl radicals, which cleave the backbone of nearby biomolecules. The location of these cleavage sites provides distance constraints for structural modeling.[1][2]
Q2: What is the primary reactive target of this compound on a protein?
A: The primary target for this compound conjugation is the sulfhydryl group (-SH) of cysteine residues.[1][2] It is also possible to conjugate this compound to amine groups (-NH2) on lysine residues by using a linker molecule like 2-iminothiolane (2-IT), which converts the amine group into a reactive sulfhydryl group.[2]
Q3: How can I determine the efficiency of my this compound conjugation reaction?
A: The conjugation efficiency, often referred to as the degree of labeling (DOL), can be determined by measuring the number of this compound molecules conjugated per protein molecule.[4][5][6][7] A common method is to quantify the number of free sulfhydryl groups before and after the conjugation reaction using reagents like DTNB (Ellman's reagent) or fluorescent probes like CPM.[1] The reduction in the number of free sulfhydryl groups corresponds to the amount of this compound conjugated. Additionally, mass spectrometry can be used to determine the mass shift of the protein after conjugation, providing a precise measure of the number of attached this compound molecules.[8][9][10][11]
Q4: What are the typical storage conditions for the this compound reagent?
A: this compound is a yellowish-brown powder that should be stored at -20°C and protected from moisture.[1][3] Before use, it is important to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis and inactivation of the reagent.
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency is a common issue that can arise from various factors related to the protein, the this compound reagent, or the reaction conditions. This guide provides a systematic approach to identifying and resolving the root causes.
Problem: Low or No Detectable Conjugation
This is often due to issues with the starting materials or suboptimal reaction conditions. Follow these steps to diagnose and resolve the problem.
The quality of your starting materials is paramount for a successful conjugation reaction.
| Potential Cause | Recommended Solution |
| Degradation of this compound Reagent | Ensure this compound is stored at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use a fresh stock of high-purity (>95% by HPLC) this compound if degradation is suspected.[1] |
| Low Protein Purity or Concentration | Use a protein that is >95% pure. Impurities can compete for the this compound reagent. Ensure the protein concentration is within the recommended range (e.g., 15-30 µM), as low concentrations can reduce reaction efficiency.[1] |
| Presence of Reducing Agents | Ensure that reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, often used during protein purification, have been completely removed by dialysis or desalting columns prior to conjugation. These will compete for the this compound reagent.[1] |
| Oxidized Cysteine Residues | Cysteine residues can form disulfide bonds (cystine), which are unreactive with this compound. Pre-treat the protein with a mild reducing agent like TCEP, followed by its removal, to ensure free sulfhydryl groups are available for conjugation. |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure. Consider performing the conjugation under denaturing conditions (e.g., with 6 M urea) followed by a refolding step.[1] |
The reaction parameters must be carefully controlled to ensure efficient conjugation.
| Parameter | Recommended Condition | Suboptimal Condition & Impact |
| pH | 7.5 - 8.5 (e.g., 10-20 mM MOPS, pH 8.0)[1] | pH < 7.0: The cysteine sulfhydryl group is protonated and less nucleophilic, leading to a significant decrease in reaction rate. pH > 8.5: Can lead to side reactions with other residues like lysine. |
| Temperature | 37°C[1] | Lower temperatures (e.g., 4°C or room temperature) will slow down the reaction rate, requiring longer incubation times.[1] Higher temperatures may lead to protein denaturation. |
| Incubation Time | 1 - 4 hours[1] | Insufficient incubation time will result in incomplete reaction. Prolonged incubation may increase the chance of side reactions or protein degradation. |
| Molar Excess of this compound | 10-20 fold molar excess over the protein.[1] | Too low of a molar excess can lead to incomplete conjugation. A very high molar excess can increase the risk of non-specific labeling and make removal of unreacted this compound more difficult. |
| Buffer Composition | MOPS or phosphate buffer.[1] | Buffers containing primary amines (e.g., Tris) or sulfhydryl groups will compete with the protein for reaction with this compound, significantly reducing conjugation efficiency. |
Experimental Protocols
Standard Protocol for this compound Conjugation to a Cysteine-Containing Protein
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dialyze the purified protein overnight at 4°C against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0) to remove any interfering substances and reducing agents.[1]
-
After dialysis, determine the protein concentration and adjust it to 15-30 µM in the conjugation buffer.[1]
-
-
This compound Preparation:
-
Prepare a fresh 20 mM stock solution of this compound in anhydrous DMSO.[1]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of this compound. For example, add 15 µl of 20 mM this compound to 1 ml of the protein solution for a final this compound concentration of 0.3 mM.[1]
-
Incubate the reaction mixture at 37°C for 1 hour.[1]
-
-
Removal of Excess this compound:
-
To stop the reaction and remove unreacted this compound, dialyze the reaction mixture extensively against a storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl2, 0.1 mM EDTA, 50% glycerol, pH 7.6) at 4°C overnight with multiple buffer changes.[1] Alternatively, a desalting column can be used for faster removal.
-
-
Verification of Conjugation (Optional but Recommended):
-
Determine the concentration of free sulfhydryls in the conjugated and unconjugated protein samples using the DTNB assay to calculate the conjugation efficiency.[1]
-
Analyze the conjugated protein by mass spectrometry to confirm the covalent attachment of this compound.
-
Visualizations
Caption: Workflow for this compound conjugation to proteins.
Caption: Decision tree for troubleshooting low this compound conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 4. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. The potential of mass spectrometry to study iron-containing proteins used in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 11. The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Cleavage in Fe-BABE Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating non-specific cleavage in Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (Fe-BABE) experiments. By ensuring cleavage is localized to the probe's immediate vicinity, the accuracy of structural and proximity mapping is significantly enhanced.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific cleavage in the context of this compound experiments?
A1: Non-specific cleavage refers to the cleavage of protein or nucleic acid backbones at locations distant from the site where the this compound probe is covalently tethered. The this compound reagent is designed to generate highly localized hydroxyl radicals upon activation with ascorbic acid and hydrogen peroxide, restricting cleavage to within approximately 12 angstroms of the iron chelate.[1][2] Non-specific cleavage introduces background noise, complicating the identification of true proximity-based cleavage products.
Q2: What are the primary causes of high non-specific cleavage?
A2: The most common causes include:
-
Incomplete removal of free this compound: Unconjugated this compound reagent remaining in the solution after the labeling step will generate radicals that cleave targets indiscriminately.[1]
-
Excessively long reaction times: The cleavage reaction is very rapid.[1][2] Prolonged incubation allows the hydroxyl radicals to diffuse further from the probe, increasing the chance of distal cleavage events.
-
Suboptimal reagent concentrations: Improper concentrations of ascorbic acid or hydrogen peroxide can lead to an uncontrolled burst of radical generation, promoting non-specific reactions.
-
Presence of contaminating metal ions: Trace amounts of free iron in buffers can catalyze radical formation away from the tethered probe.
Q3: What is the role of ascorbic acid and hydrogen peroxide in the reaction?
A3: Ascorbic acid reduces the iron(III) in the this compound chelate to iron(II). The resulting iron(II)-chelate reacts with hydrogen peroxide (in a Fenton-like reaction) to produce hydroxyl radicals (•OH).[3] These radicals are the highly reactive species responsible for cleaving the phosphodiester or peptide backbone of nearby molecules.[3]
Q4: What are essential controls to include in my experiment?
A4: To ensure the specificity of the cleavage, the following controls are critical:
-
Cysteine-minus protein control: A protein construct lacking the target cysteine residue is incubated with this compound under the same conditions.[1] No significant cleavage should be observed, confirming that cleavage is dependent on the covalent tethering of the probe and that non-covalently bound this compound has been sufficiently removed.[1]
-
No ascorbate/H₂O₂ control: A reaction containing the this compound conjugated protein but omitting the activating agents. This control should show no cleavage, confirming that the reaction is initiated as expected.
-
No this compound control: The protein and substrate are subjected to the cleavage conditions without the this compound conjugate to assess for any inherent sample instability or degradation.
Section 2: Troubleshooting Guide
This section addresses common issues related to non-specific cleavage in a question-and-answer format.
Problem: High background cleavage is observed in all experimental lanes, including lanes with a cysteine-minus control protein.
-
Possible Cause: Incomplete removal of unconjugated (free) this compound after the labeling reaction. The free reagent is distributed throughout the solution, causing widespread, non-specific cleavage upon activation.
-
Solution:
-
Improve Purification: Increase the duration and/or number of changes of dialysis buffer after the conjugation step.[1] Ensure the dialysis buffer volume is at least 1000 times the sample volume.
-
Alternative Purification: Consider using size-exclusion chromatography (e.g., a desalting column) for a more rapid and potentially more effective removal of the small molecule this compound reagent from the much larger protein conjugate.
-
Verify Removal: Always run a cysteine-minus control protein through the entire conjugation and purification procedure.[1] The absence of cleavage in this control is the best indicator that free this compound has been successfully removed.[1]
-
Problem: Both specific and non-specific cleavage signals are very strong, making data interpretation difficult.
-
Possible Cause 1: The cleavage reaction time is too long. The cleavage reaction is extremely fast, often complete within seconds to a few minutes.[2][4] Longer times allow hydroxyl radicals to diffuse and cause distal cleavage.
-
Solution 1: Perform a time-course experiment. Test very short reaction times (e.g., 5, 15, 30, 60 seconds) to find the optimal window that maximizes the specific signal-to-noise ratio. Quench the reaction sharply using a suitable quenching agent (e.g., a buffer containing 20 mM EDTA and 95% formamide).[4]
-
Possible Cause 2: The concentrations of ascorbic acid and/or hydrogen peroxide are too high, leading to an uncontrolled burst of radical generation.
-
Solution 2: Titrate the concentrations of the cleavage reagents. Systematically vary the final concentrations of sodium ascorbate and H₂O₂ to find conditions that yield robust specific cleavage without excessive background.
Problem: The specific cleavage signal is weak, but the background is still moderate to high.
-
Possible Cause 1: Inefficient conjugation of this compound to the target cysteine residue. This results in a low concentration of tethered probe and a weaker specific signal.
-
Solution 1:
-
Confirm Cysteine Accessibility: Ensure the target cysteine is solvent-exposed and available for modification. If necessary, perform the conjugation under partially denaturing conditions (e.g., with low concentrations of urea) followed by refolding.[1]
-
Optimize Conjugation Conditions: Adjust the molar excess of this compound to protein (a 10-20X excess is a common starting point) and optimize the incubation time and temperature (e.g., 1 hour at 37°C or 4 hours at room temperature).[1]
-
Quantify Conjugation: Use a reagent like DTNB (Ellman's reagent) to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine its efficiency.[1]
-
-
Possible Cause 2: The presence of radical scavengers in the reaction buffer is quenching the locally generated radicals before they can cleave the target.
-
Solution 2: Review your buffer components. High concentrations of certain buffer components or additives (e.g., glycerol >5%, DTT, β-mercaptoethanol) can act as radical scavengers. While a low concentration of a scavenger like glycerol can be beneficial in limiting radical diffusion, high concentrations can suppress the desired specific signal.[1] It is critical to remove reducing agents like DTT from the protein solution by dialysis before this compound conjugation.[1]
Section 3: Experimental Protocols
Protocol 3.1: Standard this compound Conjugation and Purification
This protocol is adapted from standard methodologies for conjugating this compound to a protein via a cysteine residue.[1]
-
Protein Preparation: Dialyze the purified, cysteine-containing protein overnight at 4°C against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0) to remove any reducing agents.
-
Concentration Adjustment: After dialysis, adjust the protein concentration to approximately 15-30 µM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound (from a fresh DMSO stock) to the protein solution. Incubate at 37°C for 1 hour or at room temperature for 4 hours.
-
Removal of Free this compound: Dialyze the reaction mixture extensively against a storage or reaction buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6) at 4°C. Perform at least two buffer changes over 12-24 hours. A cysteine-minus control protein should be processed in parallel.[1]
Protocol 3.2: Optimizing the Cleavage Reaction
This protocol outlines a method for optimizing cleavage conditions to maximize the specific signal-to-noise ratio.
-
Setup: Prepare the this compound conjugated protein complex with its target (e.g., DNA, another protein) in the desired reaction buffer. Aliquot the complex into several reaction tubes on ice.
-
Prepare Reagents: Prepare fresh stock solutions of sodium ascorbate (e.g., 100 mM) and hydrogen peroxide (e.g., 0.6%).[4]
-
Time-Course Experiment:
-
Initiate the reaction in all tubes simultaneously by adding fixed concentrations of ascorbate and H₂O₂.
-
At sequential time points (e.g., 5s, 15s, 30s, 1 min, 5 min, 15 min), stop the reaction in one tube by adding an equal volume of a quench buffer (e.g., 95% formamide, 20 mM EDTA).[4]
-
-
Reagent Titration Experiment:
-
Set up a matrix of reactions with varying final concentrations of ascorbate and H₂O₂.
-
Incubate all reactions for a fixed, short duration (determined from the time-course experiment).
-
Stop the reactions with quench buffer.
-
-
Analysis: Analyze the cleavage products from all reactions using denaturing gel electrophoresis (e.g., SDS-PAGE for proteins, urea-PAGE for nucleic acids) and visualize using an appropriate method (e.g., silver staining, autoradiography, or fluorescent imaging). Identify the condition that provides the clearest specific cleavage pattern with the lowest background.
Section 4: Data & Reagent Reference Tables
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Conjugation | ||
| Protein Concentration | 15 - 30 µM | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 10 - 20X over protein | Titration may be required for optimal labeling.[1] |
| Incubation Time | 1 hr @ 37°C or 4 hr @ RT | Varies by protein; efficiency should be monitored.[1] |
| Cleavage | ||
| Sodium Ascorbate | 5 - 10 mM (final) | Prepare fresh. Titration is highly recommended.[4] |
| Hydrogen Peroxide (H₂O₂) | 0.03% (final) | Prepare fresh. Titration is highly recommended.[4] |
| Incubation Time | 5 seconds - 15 minutes | The reaction is very fast. Start with short time points.[2][4] |
Table 2: Troubleshooting Summary
| Symptom | Primary Suspect | Key Recommendation(s) |
| High background in all lanes | Incomplete removal of free this compound | Improve dialysis/purification; use a Cys-minus control to verify.[1] |
| Strong specific and non-specific bands | Reaction time too long / Reagents too concentrated | Perform a time-course (5s - 5min); Titrate ascorbate/H₂O₂.[4] |
| Weak specific signal, high background | Low conjugation efficiency | Confirm Cys accessibility; Quantify conjugation efficiency.[1] |
| Weak or no signal | Radical scavengers in buffer | Remove reducing agents before conjugation; check glycerol concentration.[1] |
Section 5: Visual Guides & Workflows
Diagram 1: this compound Experimental Workflow
This diagram illustrates the key steps in an this compound experiment, highlighting critical control points for minimizing non-specific cleavage.
A workflow for this compound experiments, emphasizing steps critical for high specificity.
Diagram 2: Troubleshooting Logic for High Non-Specific Cleavage
This decision tree provides a logical path for diagnosing the cause of high background signal in this compound experiments.
A decision tree to diagnose the root cause of high non-specific cleavage.
References
Optimizing ascorbate and peroxide concentrations for Fe-BABE
Welcome to the technical support center for Fe-BABE (Iron-(S)-1-[p-(bromoacetamido)benzyl]EDTA) applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a chemical reagent used for footprinting and proximity-dependent cleavage of macromolecules like proteins and nucleic acids.[1][2] Its full name is Iron-(S)-1-[p-(bromoacetamido)benzyl]EDTA. The reagent consists of an iron-chelating group (EDTA-Fe) connected via a linker to a bromoacetyl group, which allows for its site-specific covalent attachment to cysteine residues on a protein.[1][3] Once tethered, this compound can be activated to generate localized hydroxyl radicals, which cleave nearby molecules, allowing for the mapping of molecular interactions and three-dimensional structures.[2][3][4]
Q2: How does the this compound cleavage reaction work? A2: The cleavage reaction is a site-directed Fenton-like chemical process.[1] The iron ion (Fe³⁺) chelated by the BABE moiety is reduced to Fe²⁺ by a reducing agent, typically sodium ascorbate.[2][3] Subsequently, in the presence of hydrogen peroxide (H₂O₂), the Fe²⁺ catalyzes the formation of highly reactive hydroxyl radicals (•OH).[2][5] These radicals are short-lived and diffuse over a limited distance (calibrated to approximately 12 Å from the cysteine sulfur to the iron atom), causing non-specific cleavage of the polypeptide backbone or nucleic acid phosphodiester bonds in their immediate vicinity.[2][3][5]
Q3: What are the roles of ascorbate and hydrogen peroxide in the reaction? A3: Ascorbate and hydrogen peroxide are essential co-reagents for activating the this compound probe.
-
Ascorbate acts as the reducing agent, donating an electron to reduce the ferric iron (Fe³⁺) in the chelate to its ferrous state (Fe²⁺).[1][2] This reduction is the necessary first step to prime the catalyst.
-
Hydrogen Peroxide (H₂O₂) is the source of the hydroxyl radicals. The reduced Fe²⁺ reacts with H₂O₂ in the Fenton reaction to generate the highly reactive •OH species that mediate the cleavage.[2][6]
Q4: Can this compound be attached to residues other than cysteine? A4: Yes. While the bromoacetamido group of this compound primarily reacts with the sulfhydryl group of cysteine residues, it is possible to target other residues.[2][3] For example, by using a linker molecule like 2-iminothiolane (2-IT), primary amines on lysine residues can be modified to introduce a sulfhydryl group, which can then be conjugated with this compound.[2] This broadens the applicability of the technique for proteins with few or inaccessible cysteine residues.
Experimental Protocols and Data
Key Experimental Parameters
Successful this compound experiments depend on the careful optimization of several parameters. The following tables summarize typical concentration ranges and conditions reported in the literature.
Table 1: Reagent Concentrations for this compound Conjugation & Cleavage
| Reagent/Component | Typical Concentration | Purpose | Source |
| Protein (for conjugation) | 15-30 µM | Target for this compound labeling | [3] |
| This compound Stock | 20 mM in DMSO | Labeling reagent | [3] |
| This compound (final) | 0.3 mM (10-20x molar excess over protein) | Covalent conjugation to protein | [3] |
| Sodium Ascorbate (final) | 5 mM - 10 mM | Reduction of Fe³⁺ to Fe²⁺ | [5][7] |
| Hydrogen Peroxide (H₂O₂) (final) | 5 mM (approx. 0.017%) - 0.6% | Source of hydroxyl radicals | [5][7][8] |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Step | Source |
| Conjugation Temperature | 37°C | This compound labeling | [3] |
| Conjugation Time | 1 - 4 hours | This compound labeling | [3] |
| Cleavage Incubation Time | 10 seconds - 20 minutes | Hydroxyl radical generation and cleavage | [2][4] |
| Cleavage Quenching | Add EDTA or formamide stop buffer | Terminate cleavage reaction | [7] |
Detailed Experimental Protocol: Protein Cleavage
This protocol provides a generalized workflow for conjugating this compound to a target protein and performing the subsequent cleavage reaction.
Part 1: this compound Conjugation
-
Buffer Exchange: Dialyze the purified protein solution (containing an accessible cysteine residue) overnight at 4°C against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0).[3] The buffer should be free of reducing agents like DTT or β-mercaptoethanol.
-
Protein Concentration Adjustment: Adjust the final protein concentration to approximately 15-30 µM.[3]
-
Conjugation Reaction: Add this compound stock solution (e.g., 20 mM in DMSO) to the protein solution to a final concentration of ~0.3 mM.[3]
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[3]
-
Removal of Unconjugated this compound: Dialyze the reaction mixture extensively against a storage or cleavage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6) at 4°C overnight to remove any non-covalently bound this compound.[3] This step is critical to prevent non-specific cleavage in solution.
Part 2: this compound Cleavage Reaction
-
Complex Formation: If studying a protein-protein or protein-nucleic acid complex, incubate the this compound-conjugated protein with its binding partner(s) under appropriate conditions to allow complex formation.
-
Reaction Initiation: To initiate the cleavage reaction, rapidly and sequentially add solutions of sodium ascorbate and hydrogen peroxide to the sample.[5] A typical final concentration is 5 mM for each.[5]
-
Incubation: Allow the cleavage reaction to proceed for a defined period. This is a critical optimization step and can range from 10 seconds to 20 minutes.[2][4]
-
Reaction Quenching: Terminate the reaction by adding a quenching agent, such as a solution containing a high concentration of EDTA (to chelate the iron) or a gel loading buffer containing a strong denaturant (e.g., formamide stop buffer).[7]
-
Analysis: Analyze the cleavage products using an appropriate method, such as SDS-PAGE for proteins or denaturing polyacrylamide gel electrophoresis for nucleic acids.
Troubleshooting Guide
Issue 1: No or very low cleavage efficiency.
| Potential Cause | Troubleshooting Step |
| Inefficient this compound Conjugation | Verify conjugation efficiency. Run a control comparing conjugated vs. unconjugated protein on a gel; a mass shift may be visible. Alternatively, quantify free sulfhydryl groups before and after conjugation.[3] Ensure the cysteine residue is accessible; consider unfolding/refolding protocols if necessary.[3] |
| Degraded Reagents | Prepare fresh solutions of sodium ascorbate and hydrogen peroxide immediately before use. H₂O₂ is particularly unstable. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of ascorbate and H₂O₂ in the reaction. Titrate both reagents to find the optimal concentrations for your specific system. |
| Suboptimal Buffer Conditions | Ensure the pH of the cleavage buffer is compatible with the reaction (typically around neutral pH).[3] Some buffer components can act as radical scavengers (e.g., Tris, glycerol); consider minimizing their concentration or testing alternative buffer systems.[9] |
| Insufficient Incubation Time | The cleavage reaction can be very rapid.[2] Perform a time-course experiment (e.g., 10s, 30s, 1 min, 5 min, 15 min) to determine the optimal reaction time. |
Issue 2: High background or non-specific cleavage.
| Potential Cause | Troubleshooting Step |
| Free (Unconjugated) this compound | This is a common cause of non-specific cleavage. Ensure thorough removal of unconjugated this compound after the labeling step, for example, through extensive dialysis or gel filtration.[3] Include a control reaction with a protein lacking a cysteine residue incubated with this compound to confirm specificity.[3] |
| Excessive Reagent Concentrations | High concentrations of ascorbate and/or H₂O₂ can lead to a burst of hydroxyl radicals that diffuse further than intended, causing widespread, non-proximal cleavage. Reduce the concentration of one or both reagents.[9] |
| Reaction Time is Too Long | Over-incubation can lead to excessive cleavage. Shorten the reaction time based on a time-course experiment. |
| Protein Aggregation | Aggregated protein can lead to artefactual cleavage patterns. Assess the monodispersity of your sample before initiating the cleavage reaction using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
Issue 3: Inconsistent or irreproducible results.
| Potential Cause | Troubleshooting Step |
| Reagent Instability | Always use freshly prepared ascorbate and H₂O₂ solutions for each experiment. Avoid repeated freeze-thaw cycles of any stock solutions. |
| Variability in Manual Addition | The sequential addition of ascorbate and peroxide should be rapid and consistent between samples.[5] For high-throughput or time-sensitive experiments, consider using automated liquid handling. |
| Sample-to-Sample Variation | Ensure protein concentration and buffer composition are identical across all samples and controls. Minor variations can significantly impact reaction kinetics. |
| Human Error | Repeat the experiment, carefully documenting each step. If the problem persists, have a colleague observe your technique or repeat the experiment to rule out subtle errors in procedure.[10][11] |
Visualized Workflows and Mechanisms
To further clarify the experimental process and underlying chemistry, the following diagrams illustrate the key pathways and logical steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 5. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 11. go.zageno.com [go.zageno.com]
Common pitfalls in Fe-BABE protein footprinting and how to avoid them
Welcome to the technical support center for Fe-BABE (Iron-(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) protein footprinting. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this powerful technique for mapping protein structure, conformational changes, and interaction sites.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during this compound footprinting experiments, from initial protein preparation to final data analysis.
This compound Conjugation
Q1: My this compound conjugation efficiency is low. What are the common causes and how can I improve it?
A1: Low conjugation efficiency is a frequent issue. Several factors can contribute to this problem:
-
Suboptimal Molar Ratio: The ratio of this compound to protein is critical. For cysteine-specific labeling, a 10-20 fold molar excess of this compound is often recommended.[1] For lysine labeling using a linker like 2-iminothiolane (2-IT), it's crucial to carefully control the molar ratio to aim for a single this compound molecule per protein molecule, as proteins often have many surface-exposed lysines.[2]
-
Buffer Composition: Ensure your conjugation buffer has an appropriate pH (typically around 8.0) and is free of components that can interfere with the reaction.[1][3] Avoid primary amines (like Tris) if you are targeting lysine residues. Also, ensure reducing agents like DTT have been removed from the protein sample, as they will compete for the bromoacetamido group of BABE.
-
Protein Concentration: The protein concentration should be adequate, typically in the range of 15-30 µM.[1]
-
Reaction Time and Temperature: Incubation is often performed at 37°C for 1 to 4 hours.[1][3] You may need to optimize these parameters for your specific protein.
Troubleshooting Steps:
-
Verify Protein Purity and Concentration: Ensure your protein sample is pure and accurately quantified.
-
Optimize Molar Excess: Perform a titration experiment with varying molar ratios of this compound to your protein to find the optimal condition.
-
Check Buffer Components: Dialyze your protein thoroughly against the recommended conjugation buffer to remove interfering substances.[1]
-
Confirm Reagent Activity: Ensure your this compound reagent has not degraded.
Q2: How can I confirm that this compound has successfully conjugated to my protein?
A2: You can determine the conjugation yield using several methods:
-
Thiol Assay: Use a fluorometric reagent like CPM (N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenylmaleimide)) or a colorimetric reagent like DTNB to quantify the number of free cysteine sulfhydryl groups before and after the conjugation reaction.[1][3] A decrease in free thiols indicates successful conjugation.
-
Mass Spectrometry: Analyze the intact conjugated protein using mass spectrometry to observe the mass shift corresponding to the addition of the this compound molecule (C₁₉H₂₁BrFeN₃O₉, MW ≈ 571.13 g/mol ).[4]
Hydroxyl Radical Cleavage Reaction
Q3: I am not observing any protein cleavage or modification after initiating the Fenton reaction. What could be wrong?
A3: A lack of cleavage suggests the hydroxyl radical generation or reaction is inhibited.
-
Presence of Scavengers: Common laboratory buffer components such as glycerol, sugars, Tris, or DMSO can act as hydroxyl radical scavengers, quenching the reaction.[5] It is vital to select an appropriate buffer and limit these excipients.[3]
-
Incorrect Reagent Concentration: The concentrations of ascorbic acid and hydrogen peroxide are critical. The cleavage reaction is typically initiated by adding these reagents to the this compound conjugated protein complex.[2][6]
-
Short Reaction Time: While the cleavage reaction is rapid (completing in seconds to minutes), the timing needs to be controlled.[1][2]
-
Inactive Reagents: Ensure your stocks of ascorbic acid and hydrogen peroxide are fresh and have been stored correctly.
Troubleshooting Steps:
-
Buffer Exchange: If your buffer contains known scavengers, perform a buffer exchange into a compatible buffer (e.g., MOPS or HEPES) before the cleavage step.
-
Optimize Reagent Concentrations: Titrate the concentrations of ascorbic acid and hydrogen peroxide to find the optimal balance for radical generation without causing protein damage.
-
Include a Positive Control: Use a known protein system where this compound footprinting has been successful to validate your reagents and protocol.
Q4: I'm seeing widespread, non-specific protein oxidation/cleavage, even in my control samples. How can I reduce this background?
A4: High background can obscure the specific footprinting signal.
-
Free Iron Contamination: Unchelated iron in the solution can generate hydroxyl radicals non-specifically. Ensure all free this compound and excess iron are removed after the conjugation and metallation steps, typically by dialysis or size-exclusion chromatography.[1][3]
-
Peroxide-Induced Oxidation: Hydrogen peroxide itself can cause oxidation of sensitive residues (e.g., methionine, cysteine) even without the Fenton reaction.[7][8]
-
Excessive Radical Generation: Too high a concentration of ascorbate/H₂O₂ or too long a reaction time can lead to an excess of hydroxyl radicals that diffuse further than intended, leading to less specific footprinting.
Troubleshooting Steps:
-
Thorough Purification: Ensure the this compound-protein conjugate is meticulously purified before the cleavage reaction.
-
Run Proper Controls: Always include a control sample that is exposed to hydrogen peroxide but not the cleavage-initiating agent (ascorbate) to subtract any background oxidation.[3] Another essential control is an irrelevant protein conjugated with this compound mixed with your target to check for non-specific intermolecular cleavage.[3]
-
Minimize Reaction Time: The cleavage reaction is very fast.[2] Perform a time-course experiment (e.g., 10 seconds to 5 minutes) to find the shortest time that gives a robust signal.
-
Optimize Reagent Concentrations: Reduce the concentration of H₂O₂ to the lowest effective level.[8]
Data Analysis & Interpretation
Q5: My mass spectrometry data is noisy and I'm having trouble identifying modified peptides. What are some common MS-related issues?
A5: Mass spectrometry is a sensitive technique prone to various issues.
-
Poor Signal Intensity: This can result from a low concentration of the modified protein, inefficient ionization, or ion suppression effects.[9]
-
High Background/Contamination: Contaminants in the sample or from the LC-MS system can lead to a noisy baseline and extraneous peaks.[10]
-
No Peaks: This could indicate a problem with the sample getting to the detector or an issue with the detector itself.[11]
Troubleshooting Steps (MS):
-
Check for Leaks: Use a leak detector to ensure there are no leaks in the gas supply or connections, as this can cause a loss of sensitivity.[11]
-
System Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure mass accuracy and optimal performance.[9]
-
Sample Cleanup: Ensure your digested peptide samples are properly desalted before MS analysis to remove salts and detergents that can interfere with ionization.
-
Run Blanks: Inject blank samples between your experimental samples to check for carryover and system contamination.[12]
Quantitative Data Summary
The following tables provide examples of quantitative data from this compound footprinting experiments to guide protocol optimization.
Table 1: Example this compound Conjugation Conditions & Yields
| Protein Mutant (E. coli σ⁷⁰) | Protein Conc. | This compound Conc. | Incubation Time | Incubation Temp. | Conjugation Yield (%) | Reference |
| 132C | ~20 µM | 1 mM | 3 h | 37 °C | 25% | [3] |
| 376C | ~20 µM | 1 mM | 3 h | 37 °C | 26% | [3] |
| 396C | ~20 µM | 1 mM | 3 h | 37 °C | 20% | [3] |
| 422C | ~20 µM | 1 mM | 3 h | 37 °C | 50% | [3] |
| 517C | ~20 µM | 1 mM | 3 h | 37 °C | 41% | [3] |
| 581C | ~20 µM | 1 mM | 3 h | 37 °C | 40% | [3] |
Note: Yields are highly dependent on the solvent accessibility of the target cysteine residue.
Table 2: Recommended Reagent Concentrations for Protocols
| Step | Reagent | Typical Concentration | Purpose | Reference |
| Conjugation | Protein | 15 - 30 µM | Target for labeling | [1] |
| This compound | 0.3 mM (10-20x excess) | Covalent modification reagent | [1] | |
| Cleavage | Sodium Ascorbate | 100 mM (stock) | Initiates Fenton reaction | [6] |
| Hydrogen Peroxide (H₂O₂) | 0.6% (stock) | Source of hydroxyl radicals | [6] | |
| Quenching | 2-Mercaptoethanol | 10 mM | Quenches unreacted BABE | [3] |
| EDTA | 20 mM | Quenches cleavage reaction | [6] |
Experimental Protocols & Workflows
Protocol 1: Cysteine-Specific this compound Conjugation
This protocol is adapted from established methods for labeling single-cysteine protein mutants.[1][3]
-
Protein Preparation: Dialyze the purified protein (containing a single cysteine) overnight at 4°C against a conjugation buffer (e.g., 10 mM MOPS pH 8.0, 0.2 M NaCl, 2 mM EDTA, 5% v/v glycerol) to remove any reducing agents.[1]
-
Concentration Adjustment: Adjust the final protein concentration to approximately 20 µM.[3]
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the protein solution. For example, add this compound to a final concentration of 0.3 mM for a 20 µM protein solution.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[1][3]
-
Removal of Excess Reagent: Remove unconjugated this compound by extensive dialysis or using a desalting column (e.g., PD-10) against a storage or reaction buffer suitable for the subsequent cleavage step.[1][3]
Protocol 2: this compound Cleavage Reaction & Quenching
-
Complex Formation: Incubate the this compound-conjugated protein with its binding partner(s) under conditions that promote complex formation.
-
Initiation: Initiate the hydroxyl radical cleavage reaction by adding freshly prepared sodium ascorbate and hydrogen peroxide.[6] The reaction is rapid and typically proceeds for 10 seconds to 10 minutes at room temperature.[2]
-
Quenching: Stop the reaction by adding a quenching solution, such as a buffer containing 20 mM EDTA.[6]
-
Sample Preparation for MS: Denature the protein sample, reduce and alkylate cysteine residues, and digest with a protease (e.g., trypsin). The resulting peptide mixture is then desalted and prepared for LC-MS/MS analysis.
Visualizations
This compound Experimental Workflow
Caption: General experimental workflow for this compound protein footprinting.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting flowchart for low this compound conjugation efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 5. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Laser-free Hydroxyl Radical Protein Footprinting to Perform Higher Order Structural Analysis of Proteins [jove.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
How to confirm successful Fe-BABE conjugation to a protein
Fe-BABE Conjugation Technical Support Center
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for confirming the successful conjugation of Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate (this compound) to a protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to proteins?
This compound is a chemical probe used for mapping molecular interactions.[1] It consists of an iron-chelating EDTA group linked to a bromoacetamido reactive group.[2] This bromoacetamido group specifically reacts with the sulfhydryl (-SH) group of cysteine residues on a protein under mild physiological conditions.[1][2] This reaction forms a stable covalent bond, tethering the Fe-EDTA complex to a specific site on the protein. Once conjugated, the iron chelate can generate localized hydroxyl radicals in the presence of ascorbate and hydrogen peroxide, which can cleave nearby protein backbones or nucleic acids.[2][3][4] This cleavage is distance-dependent, typically occurring within a 12-angstrom radius of the this compound binding site, making it a valuable tool for structural biology.[2][4]
Q2: Can this compound be conjugated to residues other than cysteine?
Yes, while the primary target for this compound's bromoacetamido group is a cysteine residue, it is possible to target lysine residues.[1] This is achieved by first modifying the lysine's primary amine (-NH2) group using a linker molecule like 2-iminothiolane (2-IT).[1][2] The 2-IT converts the amine group into a reactive sulfhydryl group, which can then be targeted by this compound in the standard reaction.[1][2]
Q3: What are the critical controls to include in my conjugation experiment?
To ensure your results are reliable, the following controls are essential:
-
Unconjugated Protein Control: Treat your protein with the same buffer and conditions (e.g., DMSO, the solvent for this compound) but without adding this compound. This control is crucial for all subsequent analytical tests to establish a baseline.[3]
-
Cysteine-less Protein Control: If possible, use a mutant version of your protein that lacks the target cysteine residue. Incubating this protein with this compound should result in no conjugation, confirming the specificity of the reaction.[2]
-
Free this compound Removal Control: After conjugation and purification (e.g., dialysis), test the buffer for cleavage activity. The absence of activity ensures that all non-covalently bound this compound has been removed.[2]
Q4: How is unconjugated this compound removed after the reaction?
Excess, non-covalently bound this compound is typically removed by dialysis against a suitable buffer.[2] Size-exclusion chromatography, such as using a PD-10 desalting column, is also an effective method for separating the larger protein conjugate from the smaller, unreacted this compound molecules.[3]
Confirmation of Successful Conjugation
There are several methods to confirm that this compound has successfully attached to your protein. A combination of these methods provides the most robust evidence.
Summary of Confirmation Methods
| Method | Principle | Information Gained | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein. Successful conjugation results in a predictable mass increase. | Confirms covalent attachment and can help determine conjugation efficiency. | Highly accurate and provides direct evidence of conjugation. | Requires access to specialized equipment; can be complex for heterogeneous mixtures. |
| Thiol Quantification Assay | Measures the number of free sulfhydryl groups remaining after the reaction using reagents like DTNB (Ellman's Reagent) or CPM. | Quantifies the consumption of cysteine residues, indicating the extent of conjugation. | Relatively simple, quantitative, and uses standard lab equipment. | Indirect method; does not confirm the identity of the attached molecule. |
| UV-Visible Spectroscopy | Monitors changes in the protein's absorbance spectrum after conjugation. | Can indicate the presence of the conjugated molecule if it has a distinct chromophore. | Quick and non-destructive. | Indirect and often lacks sensitivity; this compound itself does not have a strong, unique absorbance signature away from the protein's. |
| Functional Cleavage Assay | Tests the ability of the conjugated this compound to cleave a known substrate (e.g., DNA, another protein) in the presence of activators. | Confirms that the conjugated this compound is active and correctly folded. | Direct evidence of functional conjugation. | Requires a suitable substrate and optimization of cleavage conditions. |
Quantitative Data Overview
| Parameter | Description | Typical Value |
| Mass of this compound | The molecular weight of the this compound reagent. | ~571.13 Da |
| Expected Mass Shift | The increase in protein mass after a single this compound conjugation. | + ~490.08 Da (loss of HBr during reaction) |
| Conjugation Efficiency | The percentage of protein molecules that are successfully conjugated. | Varies widely (e.g., 20-50% reported for some proteins), dependent on reaction conditions and protein structure.[3] |
Troubleshooting Guide
Problem: Low or no conjugation efficiency observed via Mass Spectrometry or Thiol Assay.
| Possible Cause | Recommended Solution |
| Presence of Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol in the buffer will compete for this compound. | Ensure the protein is thoroughly dialyzed against a conjugation buffer free of reducing agents before adding this compound.[2] |
| Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's 3D structure or in a disulfide bond. | Consider performing the conjugation under mild denaturing conditions (e.g., with low concentrations of urea) to expose the cysteine, followed by refolding.[2] |
| Incorrect Buffer pH: The reaction between the bromoacetamido group and the sulfhydryl is pH-dependent. | The conjugation reaction is typically performed at a pH of around 8.0.[2][3] Ensure your buffer is correctly prepared and stable. |
| Degraded this compound Reagent: this compound can degrade if not stored properly. | Store this compound as a stock solution in DMSO at a low temperature.[2][3] Prepare fresh working solutions for each experiment. |
Problem: Protein precipitates during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| High Protein Concentration: Overly concentrated protein solutions are more prone to aggregation. | Reduce the protein concentration. A typical range is 15-30 µM.[2] |
| Inappropriate Buffer Conditions: The buffer composition may not be optimal for your protein's stability. | Include stabilizing agents like 5% glycerol in the conjugation buffer.[2] Optimize pH and salt concentration for your specific protein. |
| Solvent Shock: Adding a large volume of DMSO stock solution at once can cause precipitation. | Add the this compound DMSO stock solution slowly while gently mixing. Keep the final DMSO concentration low. |
Problem: Functional cleavage assay shows no activity.
| Possible Cause | Recommended Solution |
| Inefficient Removal of EDTA: Residual EDTA from purification or conjugation buffers can chelate the iron, inactivating the this compound. | Ensure the final dialysis or desalting step is performed against a buffer containing low or no EDTA.[2][3] |
| Degraded Reagents: The activating agents, ascorbic acid and hydrogen peroxide, can degrade over time. | Always use freshly prepared solutions of ascorbic acid and hydrogen peroxide for the cleavage reaction.[3] |
| Incorrect Reaction Sequence: The order of addition of activating agents is critical. | Add ascorbate first to reduce Fe(III) to Fe(II), followed by hydrogen peroxide to initiate radical formation.[3] |
Visualized Workflows and Logic
Caption: Workflow for this compound conjugation, purification, and confirmation.
Caption: Decision tree for troubleshooting this compound conjugation experiments.
Experimental Protocols
Protocol 1: Quantification of Free Thiols using DTNB (Ellman's Reagent)
This protocol determines the extent of conjugation by measuring the decrease in free cysteine residues.
Materials:
-
DTNB Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Unconjugated protein control and this compound conjugated protein sample.
-
Cysteine standards for standard curve.
-
96-well plate and spectrophotometer.
Procedure:
-
Prepare a standard curve using known concentrations of cysteine (e.g., 0-100 µM) in the DTNB Reaction Buffer.
-
Adjust the concentration of both the unconjugated control and the conjugated protein samples to the same value (e.g., 10 µM) in the Reaction Buffer.
-
In a 96-well plate, add 180 µL of each standard, control, and sample to separate wells.
-
Add 20 µL of the DTNB Stock Solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your samples by comparing their absorbance to the cysteine standard curve.
-
Confirmation: A significant decrease in absorbance for the conjugated sample compared to the unconjugated control indicates successful consumption of cysteine residues.
Protocol 2: Functional Cleavage Assay with Plasmid DNA
This protocol confirms that the conjugated this compound is functionally active.
Materials:
-
This compound conjugated protein (~5 µM).
-
Plasmid DNA (e.g., pUC19) at ~20 nM.
-
Reaction Buffer: 50 mM HEPES, pH 7.0.[3]
-
Freshly prepared 100 mM Ascorbic Acid solution.
-
Freshly prepared 100 mM Hydrogen Peroxide (H₂O₂) solution.[3]
-
DNA Loading Dye.
-
Agarose gel and electrophoresis system.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
10 µL Reaction Buffer
-
2 µL Plasmid DNA
-
2 µL this compound conjugated protein
-
-
Initiate the cleavage reaction by the rapid, sequential addition of:
-
3 µL Ascorbic Acid solution (final concentration ~10 mM).
-
3 µL H₂O₂ solution (final concentration ~10 mM).
-
-
Incubate for 10 minutes at room temperature. The reaction is very fast.[2]
-
Stop the reaction by adding 5 µL of DNA Loading Dye containing EDTA.
-
Analyze the entire reaction mixture on a 1% agarose gel.
-
Confirmation: The lane with the active this compound conjugate should show a shift from predominantly supercoiled plasmid DNA to nicked (relaxed circular) and linearized forms, indicating successful DNA cleavage. Include a control with unconjugated protein to ensure the cleavage is dependent on the this compound.[2]
References
Technical Support Center: Strategies for Purifying Fe-BABE Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fe-BABE (Iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) labeled proteins. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a chemical reagent used to covalently label proteins, typically at cysteine residues.[1][2] The bromoacetamido group of this compound reacts with the sulfhydryl group of a cysteine residue, forming a stable thioether bond. This introduces an iron-chelate complex onto the protein surface. This compound is a valuable tool in structural biology for mapping protein-protein and protein-DNA interaction sites. The tethered iron ion can be induced to generate localized hydroxyl radicals, which cleave the backbone of nearby molecules. The cleavage sites can then be analyzed to determine spatial proximity.[1][2]
Q2: What are the primary challenges in purifying this compound labeled proteins?
The primary challenges stem from the modification itself. The introduction of the this compound moiety can:
-
Increase protein hydrophobicity: The benzyl and EDTA components of this compound can increase the surface hydrophobicity of the protein, potentially leading to aggregation.
-
Introduce a metal ion: The presence of the iron ion requires careful consideration of buffer components, as chelating agents like EDTA (in the purification buffer) can strip the iron from the labeled protein.
-
Result in a heterogeneous mixture: The labeling reaction may not go to completion, resulting in a mixture of labeled, unlabeled, and potentially multi-labeled protein species that need to be separated.
Q3: How can I remove unreacted this compound reagent after the labeling reaction?
Excess, non-covalently bound this compound is typically removed by dialysis against a suitable buffer.[1] Size-exclusion chromatography (SEC) is another effective method for separating the small this compound molecule from the much larger labeled protein.[3][4][5][6][7]
Q4: My this compound labeled protein is aggregating. What can I do?
Protein aggregation after this compound labeling is a common issue, likely due to increased hydrophobicity. Here are some strategies to mitigate aggregation:
-
Optimize buffer conditions:
-
pH: Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules.[8]
-
Ionic Strength: Both increasing and decreasing salt concentrations can influence aggregation. Empirically test a range of salt concentrations (e.g., 150 mM to 1 M NaCl) to find the optimal condition.[9]
-
Additives: Include additives in your buffer that are known to reduce aggregation.[8][9][10][11]
-
Glycerol (5-20%): A common cryo- and cyto-protectant that can stabilize proteins.
-
Arginine and Glutamate (50 mM each): These amino acids can help to shield hydrophobic patches and reduce protein-protein interactions.[9]
-
Non-denaturing detergents (e.g., 0.1% Tween-20 or CHAPS): These can help to solubilize proteins and prevent aggregation.[8][11]
-
-
-
Maintain low protein concentration: High protein concentrations can favor aggregation. If possible, perform purification steps with more dilute protein solutions.[8]
Q5: How can I separate the this compound labeled protein from the unlabeled protein?
This can be challenging as the labeled and unlabeled proteins are often very similar in their physical properties. Here are a few approaches:
-
Ion-Exchange Chromatography (IEX): The addition of the charged this compound-EDTA complex will alter the net charge of the protein. This change in isoelectric point can be exploited for separation using IEX.[12][13] A shallow salt gradient may be necessary to resolve the small difference in charge between the labeled and unlabeled species.
-
Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the this compound labeled protein can be used for separation by HIC. Proteins are bound to a hydrophobic resin in a high-salt buffer and eluted with a decreasing salt gradient.[14] The more hydrophobic, labeled protein should elute at a lower salt concentration than the unlabeled protein.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this can be the primary purification step. While it won't separate labeled from unlabeled protein, it will remove other contaminants. Subsequent polishing steps like IEX or HIC can then be used for separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. | Ensure the conjugation buffer is at the recommended pH (typically around 8.0).[1] Optimize incubation time and temperature (e.g., 1-4 hours at 37°C).[1] |
| Inefficient this compound to protein ratio: Too little this compound will result in incomplete labeling. | Increase the molar excess of this compound to protein. A 10-20 fold molar excess is a good starting point.[1] | |
| Oxidized cysteines: Cysteine residues must be in a reduced state to react with the bromoacetamido group of this compound. | Include a reducing agent like DTT or TCEP in the buffer during the initial protein purification, but ensure it is removed (e.g., by dialysis) before adding this compound. | |
| Protein Precipitation During Labeling | Increased hydrophobicity: The addition of this compound can cause the protein to become less soluble. | Perform the labeling reaction in a buffer containing stabilizing additives such as 5% glycerol.[1] Consider performing the reaction at a lower protein concentration. |
| Protein instability under reaction conditions: The protein may not be stable at the pH or temperature required for labeling. | Test the stability of your protein under the labeling conditions without this compound first. If it precipitates, you may need to screen for alternative buffer conditions. | |
| Loss of Labeled Protein During Purification | Aggregation and precipitation: Aggregated protein may be lost during centrifugation or by sticking to chromatography columns. | Address aggregation issues as described in the FAQ section. Filter your sample before loading it onto a chromatography column.[15] |
| Non-optimal chromatography conditions: The labeled protein may not be binding to or eluting from the column as expected. | Empirically determine the optimal binding and elution conditions for your labeled protein for each chromatography step. This may involve screening different pH values, salt gradients, and resins. | |
| Co-elution of Labeled and Unlabeled Protein | Insufficient resolution of the purification method: The physical differences between the labeled and unlabeled protein may be too small for the chosen method to separate them effectively. | Optimize your chromatography method. For IEX, try a shallower salt gradient. For SEC, ensure you are using a column with the appropriate fractionation range for your protein.[3][4][5][6][7] Consider using a different chromatography technique (e.g., HIC if you've tried IEX). |
| Low Final Yield | Cumulative losses at each step: Small losses at the labeling, dialysis, and each chromatography step can add up to a significant overall loss. | Minimize the number of purification steps if possible. Ensure each step is optimized for maximum recovery. |
| Proteolysis: The protein may be degrading during the lengthy purification process. | Add protease inhibitors to your buffers. Keep the protein at low temperatures (4°C) whenever possible. |
Quantitative Data Summary
The efficiency of this compound labeling and subsequent purification can vary significantly depending on the protein and the specific experimental conditions. The following table provides some example data found in the literature.
| Protein | Labeling Efficiency | Purification Method(s) | Purity Assessment | Reference |
| E. coli σ70 (single-cysteine mutants) | 20-50% | Dialysis, PD-10 column | Fluorometric CPM thiol assay, ELISA | [16] |
| Generic GFP with affinity tag | N/A (focus on purification) | Magnetic fishing from crude lysate | SDS-PAGE | [17] |
Note: Yields and purity are highly protein-dependent and should be empirically determined for each new protein construct.
Experimental Protocols
Protocol 1: this compound Labeling of a Cysteine-Containing Protein
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Purified, cysteine-containing protein
-
Conjugation Buffer: 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0[1]
-
This compound stock solution: 20 mM in DMSO[1]
-
Protein Storage Buffer: 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6[1]
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Buffer Exchange: Dialyze your purified protein solution against the Conjugation Buffer at 4°C overnight to remove any interfering substances and to ensure the protein is in the correct buffer for labeling.[1]
-
Adjust Protein Concentration: After dialysis, determine the protein concentration and adjust it to 15-30 µM.[1]
-
Labeling Reaction: a. Warm the protein solution to 37°C. b. Add the 20 mM this compound DMSO stock solution to the protein solution to a final concentration of 0.3 mM (this represents a 10-20 fold molar excess over the protein).[1] For example, add 15 µl of 20 mM this compound to 1 ml of protein solution.[1] c. Incubate the reaction mixture at 37°C for 1 hour.[1]
-
Removal of Excess this compound: a. Transfer the reaction mixture to dialysis tubing. b. Dialyze against the Protein Storage Buffer at 4°C overnight with at least two buffer changes.[1] This step removes the unreacted this compound.
-
Quantify Labeling Efficiency (Optional but Recommended): a. Determine the concentration of free cysteine residues in both the pre-labeled and post-labeling protein samples using an assay such as the DTNB (Ellman's) assay or a fluorescent CPM reagent.[1] The decrease in free cysteines corresponds to the labeling efficiency.
-
Proceed to Purification: The dialyzed, labeled protein is now ready for further purification steps to separate it from any remaining unlabeled protein and potential aggregates.
Protocol 2: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)
SEC is often used as a final polishing step to separate the monomeric, labeled protein from aggregates and any remaining small molecule contaminants.[3][4][5][6][7]
Materials:
-
This compound labeled protein solution (after dialysis)
-
SEC Buffer: A buffer in which your protein is stable and soluble (e.g., PBS or a Tris-based buffer with appropriate salt concentration). The buffer should be filtered and degassed.
-
Size-Exclusion Chromatography column with a fractionation range appropriate for your protein's molecular weight.
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC Buffer.
-
Sample Preparation: Centrifuge your labeled protein sample at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet any large aggregates.
-
Sample Injection: Inject the supernatant onto the equilibrated SEC column. The injection volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the SEC Buffer at a flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the protein elutes from the column.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy (A280 for protein, and a wavelength appropriate for this compound if a chromophore is present) to identify the fractions containing your purified, monomeric labeled protein. Pool the desired fractions.
Visualizations
Caption: Experimental workflow for this compound labeling and purification of proteins.
Caption: Troubleshooting logic for purifying this compound labeled proteins.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. ymc.eu [ymc.eu]
- 13. sinobiological.com [sinobiological.com]
- 14. goldbio.com [goldbio.com]
- 15. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
- 17. Design of Interactions Between Nanomaterials and Proteins: A Highly Affine Peptide Tag to Bare Iron Oxide Nanoparticles for Magnetic Protein Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background signal in Fe-BABE experiments
Welcome to the technical support center for Fe-BABE (Iron (II) bromoacetamidobenzyl-EDTA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing background signals in their this compound experiments for accurate mapping of molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound experiments?
A1: this compound is a chemical probe used for proximity labeling and footprinting studies. The bromoacetamidobenzyl group of this compound covalently attaches to specific amino acid residues on a protein of interest, typically cysteine. In the presence of ascorbate and hydrogen peroxide, the iron (Fe²⁺) chelated by the EDTA moiety catalyzes the formation of hydroxyl radicals (•OH) in a localized fashion. These highly reactive radicals cleave the phosphodiester backbone of nearby nucleic acids or the polypeptide chain of interacting proteins, allowing for the identification of binding sites and interaction interfaces.[1]
Q2: What are the primary sources of high background signal in this compound experiments?
A2: High background signal, often observed as non-specific cleavage of target molecules, can arise from several sources:
-
Unbound this compound: Free this compound in solution can generate hydroxyl radicals non-specifically, leading to random cleavage of the target molecule.[2]
-
Autocleavage: The protein conjugated with this compound can be cleaved by the hydroxyl radicals it generates.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ascorbate and hydrogen peroxide can lead to an overproduction of hydroxyl radicals, increasing the likelihood of non-specific cleavage.
-
Inefficient Quenching: Failure to rapidly and completely stop the hydroxyl radical generation reaction can result in continued, non-specific cleavage.
-
Contaminating Proteases or Nucleases: The presence of contaminating enzymes in the reaction can lead to non-specific degradation of the protein or nucleic acid targets.
Q3: How can I remove unbound this compound after conjugation?
A3: Dialysis is a common and effective method to remove unconjugated this compound. After the conjugation reaction, the mixture is dialyzed against a suitable buffer.[2] The large protein-Fe-BABE conjugate is retained within the dialysis tubing, while the small, unbound this compound molecules diffuse out.[2] Gel filtration chromatography is another alternative for separating the conjugate from the free reagent.
Troubleshooting Guide
This guide addresses specific issues that can lead to high background signals in your this compound experiments and provides detailed protocols for mitigation.
Issue 1: High Non-Specific Cleavage Due to Unbound this compound
Solution: Implement a thorough purification step after the conjugation of this compound to your protein of interest.
Detailed Protocol for Dialysis-Based Purification:
-
Prepare Dialysis Buffer: Use a buffer that is compatible with your protein's stability, for example, 10 mM MOPS, pH 8.0, 0.2 M NaCl, and 5% (v/v) glycerol.[2]
-
Conjugation: Perform the conjugation reaction by mixing your protein (e.g., 20 µM) with an appropriate molar excess of this compound (e.g., 300 µM) and incubate at room temperature for 4 hours.[2]
-
Dialysis: Transfer the conjugation reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain your protein. Dialyze against the prepared dialysis buffer at 4°C overnight with at least two buffer changes.[2]
-
Control Experiment: To confirm the removal of non-covalently bound this compound, include a control experiment with a protein that lacks the target cysteine residue. This control should show no cleavage of the target molecule after the cleavage reaction.[2]
Issue 2: Excessive Background from Overactive Hydroxyl Radical Generation
Solution: Optimize the concentrations of ascorbate and hydrogen peroxide to find a balance between efficient specific cleavage and minimal non-specific background.
Detailed Protocol for Reagent Optimization:
-
Set up a Titration Matrix: Prepare a series of reactions with varying final concentrations of both sodium ascorbate and hydrogen peroxide. A good starting point is to test concentrations ranging from 1 mM to 10 mM for each.[3]
-
Constant Reaction Time: Keep the cleavage reaction time constant for all conditions (e.g., 1-5 minutes).
-
Analyze Cleavage Products: Analyze the cleavage products by an appropriate method, such as gel electrophoresis.
-
Determine Optimal Concentrations: Identify the lowest concentrations of ascorbate and hydrogen peroxide that yield sufficient specific cleavage with the lowest background.
Issue 3: Inefficient Quenching Leading to Persistent Non-Specific Cleavage
Solution: Utilize an effective quenching agent to rapidly terminate the hydroxyl radical-generating reaction. Dimethylthiourea (DMTU) has been shown to be a highly effective quencher in hydroxyl radical footprinting experiments and offers advantages over catalase.[4][5][6]
Detailed Protocol for DMTU Quenching:
-
Prepare Quench Solution: Prepare a stock solution of 1 M DMTU in water.
-
Initiate Cleavage Reaction: Start the this compound cleavage reaction by adding ascorbate and hydrogen peroxide to your sample.
-
Quench the Reaction: After the desired reaction time, add the DMTU stock solution to a final concentration of 100 mM to quench the reaction.[4]
-
Analyze Results: Compare the background levels in DMTU-quenched reactions to those quenched with traditional reagents like catalase. DMTU can help reduce background issues associated with protein-based quenchers.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for minimizing background in this compound experiments.
| Parameter | Recommended Range/Value | Purpose | Reference |
| This compound to Protein Molar Ratio | 10-20X excess of this compound | Ensure efficient conjugation to the target protein. | [2] |
| Ascorbate Concentration | 5-10 mM (optimization recommended) | Initiates the Fenton-like reaction to produce hydroxyl radicals. | [3] |
| Hydrogen Peroxide Concentration | 5-10 mM (optimization recommended) | Substrate for hydroxyl radical generation. | [3] |
| Cleavage Reaction Time | 10 seconds - 20 minutes (optimization recommended) | Control the extent of cleavage. Shorter times can reduce background. | [7] |
| DMTU Quencher Concentration | 100 mM | Effectively quenches the hydroxyl radical reaction. | [4] |
Visualizations
This compound Experimental Workflow
Caption: Workflow for a typical this compound experiment.
Hydroxyl Radical Generation and Action
Caption: Generation of hydroxyl radicals by this compound.
Troubleshooting Logic for High Background
Caption: A logical workflow for troubleshooting high background.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Dimethylthiourea as a Quencher in Hydroxyl Radical Protein Footprinting Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Dimethylthiourea as a Quencher in Hydroxyl Radical Protein Footprintin" by Anter A. Shami, Sandeep K. Misra et al. [egrove.olemiss.edu]
- 7. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
Technical Support Center: A Troubleshooting Guide for Fe-BABE Mass Spectrometry Data
Welcome to the technical support center for Fe-BABE (Iron (III) S-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental workflow and data analysis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during your this compound mass spectrometry experiments, from the initial labeling to the final data interpretation.
Issue 1: Low or No Signal for Cross-linked Peptides
Question: I am not detecting any or very few cross-linked peptides in my mass spectrometry data. What could be the reason?
Answer: The low abundance of cross-linked peptides is a common challenge in these experiments. Several factors can contribute to a lack of detection:
-
Inefficient Cross-linking Reaction: The efficiency of the this compound conjugation to your protein of interest is crucial.
-
Suboptimal Reagent Concentration: Ensure the molar ratio of this compound to your protein is optimized. A 10-20 fold excess of this compound is often recommended.[1]
-
Incorrect Buffer Conditions: The pH of the conjugation buffer is critical. A pH of around 8.0 is typically used for labeling cysteine residues.[1]
-
Insufficient Incubation Time: The incubation time for the conjugation reaction should be sufficient. A common starting point is 1 hour at 37°C.[1]
-
-
Ineffective Cleavage Reaction: The generation of hydroxyl radicals for cleavage is a sensitive step.
-
Reagent Degradation: Ensure that your stocks of ascorbic acid and hydrogen peroxide are fresh.
-
Incorrect Concentrations: The final concentrations of ascorbic acid and hydrogen peroxide are critical for activating the this compound reagent.
-
-
Sample Complexity: In highly complex samples such as cell lysates, the high abundance of unmodified peptides can suppress the signal from the low-abundance cross-linked species.
-
Instrumental Issues:
-
Low Instrument Sensitivity: Verify that the mass spectrometer is properly tuned and calibrated.
-
Inappropriate MS Method: The data acquisition method may not be optimized for detecting low-abundance cross-linked peptides.
-
Recommended Actions:
-
Optimize Labeling and Cleavage: Perform pilot experiments to determine the optimal concentrations of this compound, ascorbic acid, and hydrogen peroxide for your specific protein system.
-
Enrich for Cross-linked Peptides: Consider using enrichment techniques such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) to increase the relative concentration of cross-linked peptides before MS analysis.
-
Control Experiments: Include a control sample with a protein that lacks cysteine residues to ensure that the cleavage is specific to the this compound conjugation site.[1] Also, a control without the addition of ascorbic acid and hydrogen peroxide should be included to check for non-specific degradation.
-
Data Acquisition Strategy: Employ a data-dependent acquisition (DDA) method that prioritizes the fragmentation of precursor ions with higher charge states, as cross-linked peptides are often more highly charged.
Issue 2: Difficulty in Identifying and Interpreting Cross-linked Peptide Spectra
Question: The MS/MS spectra of my potential cross-linked peptides are complex and difficult to interpret. How can I confidently identify them?
Answer: The fragmentation spectra of cross-linked peptides are indeed more complex than those of linear peptides because they contain fragment ions from two different peptide chains.
-
Chimeric Spectra: The MS/MS spectrum is a mixture of fragment ions from both peptides involved in the cross-link, making manual interpretation challenging.
-
Specialized Software Required: Standard proteomics search algorithms are not designed to identify cross-linked peptides. Specialized software is necessary to handle the complexity of the data.
-
Ambiguous Linkage Site: Even with specialized software, pinpointing the exact amino acid residue where the cleavage occurred can be difficult due to incomplete fragmentation.
Recommended Actions:
-
Utilize Specialized Software: Employ dedicated cross-linking analysis software such as pLink, xQuest, or MaxQuant with a cross-linking search node. These tools are designed to search MS/MS data against a database of all possible cross-linked peptide pairs.
-
High-Resolution and High-Mass-Accuracy Data: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to enable accurate mass determination of precursor and fragment ions. This is crucial for reducing the number of false-positive identifications.
-
Manual Validation: Even when using specialized software, it is good practice to manually inspect the annotated MS/MS spectra of high-confidence cross-link identifications to ensure the presence of key fragment ions from both peptides.
-
Consider MS-cleavable Cross-linkers: For future experiments, consider using MS-cleavable cross-linkers. These reagents contain a labile bond that breaks in the gas phase, simplifying the MS/MS spectra and facilitating the identification of the individual peptides.
Issue 3: Presence of Unexpected Mass Shifts and Artifacts
Question: I am observing unexpected mass shifts in my data that do not correspond to the expected this compound modifications or cleavage products. What could be the source of these artifacts?
Answer: Unexpected mass shifts and artifacts can arise from various sources during sample preparation and mass spectrometric analysis.
-
Side Reactions of this compound: Besides the intended reaction with cysteine or lysine residues, this compound can potentially react with other nucleophilic side chains, leading to unexpected modifications.
-
Oxidation: The use of hydrogen peroxide in the cleavage reaction can lead to the oxidation of susceptible amino acid residues, such as methionine (+15.99 Da) and tryptophan.
-
Contaminants: Common contaminants from solvents, plastics, and detergents can introduce artifact peaks into your spectra. Polyethylene glycol (PEG) is a frequent contaminant that appears as a repeating series of peaks separated by 44 Da.
-
In-source Fragmentation/Adducts: The ionization process itself can sometimes lead to fragmentation of peptides or the formation of adducts with salts (e.g., +22.99 Da for sodium, +38.96 Da for potassium).
Recommended Actions:
-
Use High-Purity Reagents: Ensure that all buffers and solvents are of high purity and freshly prepared to minimize contamination.
-
Blank Runs: Regularly run blank injections (containing only the mobile phase) to identify and monitor background contaminants in your LC-MS system.
-
Careful Data Analysis: Be aware of common artifact masses and use software features to filter them out or de-convolute them from your data. High-resolution mass spectrometry can help distinguish between true modifications and artifacts based on their exact mass.
-
Control for Oxidation: Include a control sample that is treated with hydrogen peroxide but without the this compound reagent to identify peptides that are prone to oxidation under the experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass modification of a cysteine residue after conjugation with this compound?
A1: The this compound reagent (C₁₉H₂₁BrFeN₃O₉) has a molecular weight of approximately 571.13 Da. When it reacts with a cysteine residue, the bromoacetamido group forms a covalent bond with the sulfhydryl group, and a hydrogen bromide molecule (HBr) is eliminated. Therefore, the net mass addition to the cysteine residue is the mass of this compound minus the mass of HBr.
Q2: What are the expected mass shifts in the peptide backbone after cleavage by this compound-generated hydroxyl radicals?
A2: The hydroxyl radicals generated by the this compound reagent cause non-specific cleavage of the peptide backbone. This cleavage can result in a variety of modifications at the newly formed termini of the peptide fragments. The most common modifications include the addition of a hydroxyl group (+16 Da) or the formation of a carbonyl group (+14 Da). The exact mass shifts will depend on the specific cleavage mechanism and the amino acid at the cleavage site. High-resolution mass spectrometry is essential to accurately identify these small mass differences.
Q3: What software can I use to analyze my this compound mass spectrometry data?
A3: The analysis of this compound data, which is a form of cross-linking mass spectrometry, requires specialized software. Some commonly used software packages include:
-
pLink: A popular tool for identifying cross-linked peptides.
-
xQuest: Another widely used software for cross-link identification.
-
MaxQuant: A comprehensive quantitative proteomics software that has functionalities for cross-linking analysis.
-
Proteome Discoverer: Thermo Fisher Scientific's platform for proteomics data analysis, which can be equipped with nodes for cross-link analysis.
These tools have algorithms specifically designed to handle the complexity of MS/MS spectra from cross-linked peptides and can help to identify both the peptides involved and the site of cross-linking.
Q4: How can I improve the signal-to-noise ratio in my this compound mass spectrometry experiment?
A4: Improving the signal-to-noise (S/N) ratio is critical for detecting low-abundance cross-linked peptides. Here are some strategies:
-
Optimize Sample Preparation: Ensure efficient protein extraction, clean-up, and digestion to reduce sample complexity and remove interfering substances.
-
Enrichment: As mentioned in the troubleshooting guide, enriching for cross-linked peptides using techniques like SEC or SCX can significantly improve their signal.
-
LC-MS/MS Optimization:
-
Column Choice: Use a high-quality, long analytical column to improve chromatographic separation and reduce co-elution.
-
Gradient Optimization: Optimize the liquid chromatography gradient to achieve better separation of peptides.
-
Nanospray: Use a nanospray ionization source for increased sensitivity.
-
-
Instrument Settings:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.
-
Acquisition Method: Use an acquisition method that is optimized for detecting and fragmenting low-abundance precursor ions.
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to this compound mass spectrometry experiments.
| Parameter | Value | Notes |
| This compound Reagent | ||
| Molecular Formula | C₁₉H₂₁BrFeN₃O₉ | |
| Monoisotopic Mass | 570.999 Da | |
| Average Mass | 571.13 Da | |
| Conjugation Mass Additions | ||
| Cysteine Modification | +490.03 Da | Mass of this compound minus mass of HBr. |
| Lysine Modification (via 2-IT) | +547.11 Da | Mass of this compound + 2-Iminothiolane minus HBr and NH₃. |
| Common Cleavage-Induced Mass Shifts | ||
| Hydroxylation | +15.9949 Da | Addition of an oxygen atom. |
| Carbonyl formation | +14.0157 Da | Addition of an oxygen and removal of two hydrogens. |
| Common Contaminant Ions | ||
| Sodium Adduct | +22.9898 Da | [M+Na]⁺ |
| Potassium Adduct | +38.9637 Da | [M+K]⁺ |
| Polyethylene Glycol (PEG) repeat unit | +44.0262 Da | C₂H₄O |
Experimental Protocols
A detailed experimental protocol for a typical this compound mass spectrometry experiment involves several key stages: protein preparation, this compound conjugation, cleavage reaction, sample preparation for mass spectrometry, and data analysis.
1. Protein Preparation and this compound Conjugation
-
Buffer Exchange: Dialyze the purified protein of interest into a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, 5% glycerol, pH 8.0) overnight at 4°C to remove any interfering substances.[1]
-
Protein Concentration Adjustment: After dialysis, determine the protein concentration and adjust it to 15-30 µM.[1]
-
This compound Labeling: Add a 10-20 fold molar excess of this compound (from a stock solution in DMSO) to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[1]
-
Removal of Excess Reagent: Dialyze the reaction mixture against a suitable storage buffer (e.g., 10-20 mM Tris, 0.1-0.2 M KCl, 10 mM MgCl₂, 0.1 mM EDTA, 50% glycerol, pH 7.6) at 4°C to remove unconjugated this compound.[1]
2. Proximity-Based Cleavage Reaction
-
Reaction Setup: Prepare the this compound conjugated protein complex in a cleavage buffer.
-
Initiation of Cleavage: Add fresh solutions of ascorbic acid and hydrogen peroxide to the reaction mixture to final concentrations of approximately 5 mM each.
-
Incubation: Allow the cleavage reaction to proceed for a short period, typically 10 seconds to 20 minutes, at room temperature.[1]
-
Quenching: Stop the reaction by adding a quenching agent, such as a radical scavenger (e.g., thiourea) or by immediately proceeding to protein denaturation and digestion.
3. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the sample using a chaotropic agent (e.g., urea). Reduce disulfide bonds with DTT or TCEP, and then alkylate the free cysteine residues with iodoacetamide to prevent them from reforming.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the peptides using a reversed-phase liquid chromatography system coupled to the mass spectrometer.
-
Mass Spectrometry: Acquire data using a high-resolution mass spectrometer in a data-dependent acquisition mode, prioritizing the fragmentation of higher charge state precursor ions.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound mass spectrometry.
TNF-alpha Induced NF-kB Signaling Pathway
Caption: TNF-alpha induced NF-kB signaling pathway.
References
Validation & Comparative
Validating Fe-BABE Footprinting Results: A Comparative Guide to Methodologies
Introduction
Fe-BABE (iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) footprinting is a powerful technique for mapping the binding sites of proteins on DNA and RNA. This method utilizes a protein-tethered Fe-EDTA complex to generate localized hydroxyl radicals, which cleave the nucleic acid backbone in proximity to the binding site. The resulting cleavage pattern, or "footprint," reveals the precise location of the protein-nucleic acid interaction. While this compound footprinting provides high-resolution data, it is crucial to validate these findings using independent methods to ensure the accuracy and reliability of the results.
This guide provides a comprehensive comparison of methods used to validate this compound footprinting data, including hydroxyl radical footprinting, dimethyl sulfate (DMS) footprinting, and in-gel footprinting assays. We present a summary of quantitative data, detailed experimental protocols, and logical diagrams to assist researchers in selecting the most appropriate validation strategy for their specific needs.
Workflow for Validating Footprinting Results
The validation of footprinting results is a critical step in confirming the identified protein-nucleic acid interaction sites. The general workflow involves performing the primary footprinting experiment (in this case, this compound) and then independently confirming the results with one or more orthogonal methods.
Fe-BABE vs. Enzymatic Footprinting: A Comparative Guide for High-Resolution Molecular Interaction Analysis
In the landscape of molecular biology, the elucidation of protein-nucleic acid interactions is paramount to understanding a vast array of cellular processes, from gene regulation to the mechanisms of drug action. Footprinting techniques are indispensable tools in this endeavor, providing researchers with a window into the precise locations of these interactions. This guide offers a detailed comparison between a powerful chemical footprinting reagent, Fe-BABE (Iron (II) bromoacetamidobenzyl-EDTA), and traditional enzymatic footprinting methods, primarily focusing on DNase I.
The fundamental principle of footprinting lies in the differential cleavage of a nucleic acid backbone in the presence and absence of a binding partner. Regions protected from cleavage by the bound molecule leave a "footprint" in the resulting fragment pattern, thereby revealing the binding site. While both this compound and enzymatic methods are built on this principle, their mechanisms of cleavage and inherent properties lead to significant differences in resolution, specificity, and applicability.
At a Glance: this compound vs. Enzymatic Footprinting
| Feature | This compound (Hydroxyl Radical Footprinting) | Enzymatic Footprinting (e.g., DNase I) |
| Cleavage Agent | Hydroxyl radicals (•OH) generated by tethered Fe-EDTA | Nuclease enzyme (e.g., DNase I) |
| Resolution | High (approaching single-nucleotide)[1] | Lower, limited by enzyme size |
| Sequence Bias | Minimal to none; hydroxyl radicals cleave the sugar-phosphate backbone with little sequence preference[1] | Significant sequence-dependent cleavage preferences[2][3][4] |
| Mechanism | Proximity-based cleavage; radicals generated at a specific site cleave nearby nucleic acid strands | Enzymatic hydrolysis of phosphodiester bonds in accessible regions |
| Size of Cleavage Agent | Very small (hydroxyl radical) | Large (DNase I is a relatively large protein)[5] |
| Accessibility Limitations | Can probe sites sterically inaccessible to larger enzymes | Steric hindrance can prevent the enzyme from accessing all potential cleavage sites[5] |
| Versatility | Can be tethered to specific sites on proteins for proximity mapping | Generally used to identify protected regions from solution |
| Artifacts | Potential for secondary reactions if not properly controlled | Sequence-dependent cleavage can obscure or create false footprints[3][6] |
Delving Deeper: The Advantages of this compound
This compound, a reagent that generates highly reactive hydroxyl radicals, offers several distinct advantages over its enzymatic counterparts. These advantages primarily stem from the nature of the cleavage agent and the mechanism of action.
Higher Resolution: The small size of the hydroxyl radical allows it to probe the solvent accessibility of the nucleic acid backbone with much greater detail than a bulky enzyme like DNase I.[1] This often translates to footprinting data with single-nucleotide resolution, providing a much sharper definition of the binding site boundaries.[1]
Reduced Sequence Bias: DNase I exhibits a significant intrinsic sequence preference, meaning it cleaves certain DNA sequences more readily than others.[2][3][4] This bias can complicate the interpretation of footprinting data, potentially leading to the misidentification of protected regions. In contrast, hydroxyl radicals react with the sugar-phosphate backbone with minimal sequence specificity, resulting in a more uniform cleavage pattern and clearer footprints.[1][7]
Overcoming Steric Hindrance: The large size of DNase I can prevent it from accessing all regions of a nucleic acid, particularly in tightly packed or structurally complex protein-nucleic acid assemblies.[5] The diminutive hydroxyl radical is not subject to these steric constraints, allowing for a more comprehensive analysis of molecular interfaces.
Site-Directed Probing: A unique advantage of this compound is its ability to be covalently attached to a specific amino acid residue (typically a cysteine) within a protein.[7][8][9] This creates a localized source of hydroxyl radicals, enabling proximity mapping experiments that can reveal not only which regions of a nucleic acid are bound, but also which parts of the protein are in close proximity to specific nucleic acid segments.[10][11]
Experimental Workflows
To provide a practical understanding of these techniques, the following sections detail the experimental protocols for both this compound and DNase I footprinting.
This compound Footprinting Workflow
References
- 1. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explicit DNase sequence bias modeling enables high-resolution transcription factor footprint detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Explicit DNase sequence bias modeling enables high-resolution transcription factor footprint detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 6. DNase Footprint Signatures are Dictated by Factor Dynamics and DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the Architecture of a Protein-DNA Complex by Combining FeBABE Cleavage Analyses, 3-D Printed Structures, and the ICM Molsoft Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fe-BABE and Synchrotron Radiation Hydroxyl Radical Footprinting for Structural Biology
For researchers, scientists, and drug development professionals navigating the landscape of structural biology techniques, choosing the optimal method for elucidating macromolecular structure and interactions is paramount. This guide provides a comprehensive comparison of two powerful hydroxyl radical footprinting techniques: the site-specific chemical cleavage method using Fe-BABE and the globally reactive approach utilizing high-flux synchrotron radiation.
Hydroxyl radical footprinting is a valuable tool for probing the solvent accessibility of proteins and nucleic acids, providing insights into their three-dimensional structure, folding dynamics, and interaction interfaces. Both this compound and synchrotron-based methods generate highly reactive hydroxyl radicals to modify solvent-exposed regions of macromolecules. However, they differ significantly in their mechanism of radical generation, spatial resolution, and experimental workflow. This guide will objectively compare their performance, present supporting experimental data in a clear format, and provide detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
To facilitate a direct comparison of the key performance indicators of each technique, the following table summarizes their quantitative parameters.
| Feature | This compound | Synchrotron Hydroxyl Radical Footprinting |
| Principle | Site-specific generation of hydroxyl radicals from a tethered iron chelate. | Global generation of hydroxyl radicals via radiolysis of water by a high-intensity X-ray beam. |
| Resolution | ~12 Å from the tethering site.[1][2] | Single nucleotide or amino acid side-chain level.[3][4] |
| Typical Protein Conc. | 15-30 µM[1] | 100 nM - 10 µM[4] |
| Typical Sample Volume | ~1 mL[1] | 5-200 µL[4] |
| Reaction/Exposure Time | Seconds to 20 minutes.[1] | Microseconds to milliseconds.[4] |
| Radical Generation | Chemical reaction (Fenton-like) initiated by ascorbate and H₂O₂.[2] | Radiolysis of water by synchrotron X-rays.[3] |
| Specificity | Localized to the proximity of the tethered probe.[1][2] | Non-specific, based on solvent accessibility.[3][5] |
| In vivo capability | Limited due to the need for specific labeling and delivery of reagents. | Yes, has been demonstrated for in-cell studies.[3] |
| Data Analysis | Gel electrophoresis (for nucleic acids), Mass spectrometry (for proteins). | Mass spectrometry (for proteins), Gel electrophoresis/Sequencing (for nucleic acids).[4][6][7] |
Experimental Protocols
This compound Footprinting Protocol
This protocol outlines the key steps for performing a typical this compound footprinting experiment to map protein-DNA interactions.
1. Protein Preparation and Labeling:
-
Site-directed Mutagenesis: Introduce a unique cysteine residue at the desired location on the protein of interest. This will serve as the attachment point for the this compound reagent.
-
Protein Expression and Purification: Express and purify the cysteine-mutant protein.
-
This compound Conjugation:
-
Dialyze the purified protein against a conjugation buffer (e.g., 10-20 mM MOPS, 0.2 M NaCl, 2 mM EDTA, pH 8.0).
-
Incubate the protein (e.g., 20 µM) with a 10-20 fold molar excess of this compound (e.g., 300 µM) for several hours at room temperature.[1]
-
Remove unconjugated this compound by dialysis against the conjugation buffer.
-
2. Footprinting Reaction:
-
Complex Formation: Incubate the this compound labeled protein with its target DNA to allow for complex formation.
-
Initiation of Cleavage: Initiate the hydroxyl radical generation by adding sodium ascorbate and hydrogen peroxide to the reaction mixture.[2]
-
Reaction Quenching: Stop the reaction after a defined time (e.g., 10 seconds to 10 minutes) by adding a quenching agent like thiourea or by rapid freezing.
3. Analysis of Cleavage Products:
-
DNA Analysis:
-
Purify the DNA from the reaction mixture.
-
Analyze the DNA cleavage products by denaturing polyacrylamide gel electrophoresis.
-
The resulting cleavage pattern will reveal the regions of the DNA that were in close proximity to the tethered this compound probe.
-
-
Protein Analysis:
-
Quench the reaction and subject the protein to proteolytic digestion.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to identify the sites of modification.[8]
-
Synchrotron Hydroxyl Radical Footprinting Protocol
This protocol provides a general workflow for a synchrotron-based hydroxyl radical footprinting experiment coupled with mass spectrometry for protein analysis.
1. Sample Preparation:
-
Prepare the protein of interest in a suitable buffer that has minimal scavenging effects (e.g., phosphate or Tris-based buffers without glycerol).
-
The typical protein concentration is in the range of 100 nM to 10 µM in a volume of 5-200 µL.[4]
2. Synchrotron Exposure:
-
Load the sample into a sample holder (e.g., a 96-well plate or a capillary flow system) at the synchrotron beamline.
-
Expose the sample to a high-flux, broad-spectrum X-ray beam for a very short duration (microseconds to milliseconds).[4] The exposure time is optimized to achieve a sufficient level of modification without causing significant radiation damage to the protein.
3. Post-Exposure Processing:
-
Quenching: Immediately after exposure, quench the reaction to prevent further oxidation by adding a scavenger such as methionine amide.[9]
-
Denaturation, Reduction, and Alkylation: Denature the protein and reduce and alkylate the cysteine residues to prepare it for enzymatic digestion.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.[6]
4. Data Acquisition and Analysis:
-
LC-MS/MS Analysis: Separate the peptide mixture using liquid chromatography and analyze the peptides by tandem mass spectrometry (LC-MS/MS).[6][7]
-
Data Analysis Workflow:
-
Identify the peptides and the sites of oxidative modification using database search algorithms.
-
Quantify the extent of modification for each identified peptide by comparing the peak areas of the modified and unmodified forms in the mass spectra.
-
Compare the modification patterns between different states of the protein (e.g., with and without a ligand) to identify regions with altered solvent accessibility.[7]
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for this compound footprinting.
Caption: Experimental workflow for synchrotron hydroxyl radical footprinting.
Caption: Principles of this compound versus synchrotron footprinting.
Concluding Remarks
Both this compound and synchrotron-based hydroxyl radical footprinting are powerful techniques for probing the structure and dynamics of macromolecules. The choice between them depends largely on the specific research question and the nature of the biological system under investigation.
This compound is particularly well-suited for high-resolution mapping of local environments and interaction interfaces when a specific site on a protein is of interest. Its ability to provide distance constraints makes it a valuable tool for validating and refining structural models of molecular complexes.
Synchrotron hydroxyl radical footprinting , on the other hand, offers a more global view of solvent accessibility across an entire protein or nucleic acid. Its high temporal resolution is ideal for studying dynamic processes such as protein folding and conformational changes. Furthermore, its applicability to in-cell studies opens up exciting possibilities for investigating macromolecular structures in their native environment.
By carefully considering the strengths and limitations of each method as outlined in this guide, researchers can make an informed decision to select the most appropriate tool to advance their scientific inquiries in the dynamic field of structural biology and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Hydroxyl radical footprinting in vivo: mapping macromolecular structures with synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Footprinting | Center for Synchrotron Biosciences | School of Medicine | Case Western Reserve University [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Future Directions of Structural Mass Spectrometry using Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Protein Interactions: A Comparative Guide to Fe-BABE and Affinity Purification-Mass Spectrometry
In the intricate world of cellular biology, understanding how proteins interact is fundamental to deciphering complex signaling pathways and disease mechanisms. Among the diverse toolkit available to researchers, Fe-BABE and Affinity Purification-Mass Spectrometry (AP-MS) stand out as powerful, yet distinct, methodologies for studying protein-protein interactions. This guide provides a detailed comparison of these two techniques, offering insights into their principles, experimental protocols, and data outputs to help researchers choose the most appropriate method for their scientific questions.
Core Principles: Proximity vs. Composition
The fundamental difference between this compound and AP-MS lies in the type of information they provide. This compound is a high-resolution proximity-labeling and protein footprinting technique, while AP-MS is a high-throughput method for identifying the composition of protein complexes .
This compound (Iron (II) bromoacetamidobenzyl-EDTA) utilizes a tethered chemical probe to map interaction interfaces.[1][2] A protein of interest is site-specifically labeled with this compound, which contains an iron-chelating EDTA moiety.[1][2] In the presence of ascorbate and hydrogen peroxide, the tethered iron generates highly reactive hydroxyl radicals via the Fenton reaction.[2][3][4] These radicals indiscriminately cleave the polypeptide backbone of any protein or modify amino acid side chains within a very short radius, estimated to be around 12 angstroms.[1][5] By analyzing the resulting cleavage products or modified sites, researchers can precisely map the regions of proteins that are in close spatial proximity.[1][2]
Affinity Purification-Mass Spectrometry (AP-MS) , on the other hand, is designed to identify the constituent members of a protein complex.[6][7] In a typical AP-MS experiment, a "bait" protein is tagged with an epitope (like FLAG or HA) and expressed in cells.[8][9][10] This bait protein, along with its interacting "prey" proteins, is then captured from the cell lysate using an antibody or reagent that specifically binds to the tag (affinity purification).[6][10][11] After washing away non-specific binders, the entire purified complex is eluted, digested into peptides, and analyzed by mass spectrometry to identify all the proteins present.[6][8][10]
Comparative Analysis at a Glance
The choice between this compound and AP-MS depends heavily on the research question. This compound excels at providing high-resolution structural information about a known or suspected interaction, while AP-MS is the method of choice for discovering novel interaction partners on a broader scale.[6][8]
| Feature | This compound (Protein Footprinting) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Primary Output | High-resolution map of interaction interfaces (cleavage sites). | List of constituent proteins in a complex (interactors). |
| Biological Question | "Which specific domains/residues of Protein A and Protein B are in close contact?" | "Which proteins interact with Protein A to form a complex?" |
| Interaction Type | Detects very close proximity, independent of interaction strength. | Identifies stable and some transient interactions; may miss very weak ones.[6][8][12] |
| Resolution | High (Angstrom-level proximity).[1][5] | Low (identifies whole proteins, not interaction sites). |
| Throughput | Low; typically focused on one or a few protein pairs. | High; can be scaled for proteome-wide studies.[8][12] |
| Direct vs. Indirect | Provides direct evidence of spatial proximity. | Does not distinguish between direct and indirect interactions.[9] |
| Key Advantage | Provides structural context and maps binding surfaces. | Excellent for unbiased discovery of novel protein complex members.[8] |
| Key Limitation | Requires site-specific mutagenesis (e.g., introducing a cysteine) for probe attachment.[3][13] | Prone to false positives from non-specific binding and false negatives if interactions are disrupted during lysis.[6][8] |
Experimental Workflows
The experimental protocols for this compound and AP-MS are multi-step processes that require careful optimization. Below are generalized workflows for each technique.
This compound Workflow
The this compound method involves protein engineering, chemical conjugation, interaction formation, radical-induced cleavage, and fragment analysis.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Mapping Protein-Protein Interactions by Localized Oxidation: Consequences of the Reach of Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent for Biopolymer Function Analysis FeBABE | CAS 186136-50-5 Dojindo [dojindo.com]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 8. fiveable.me [fiveable.me]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Studying Dynamic Protein Interactions: Fe-BABE vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), selecting the appropriate analytical tool is paramount. This guide provides a comprehensive comparison of the Fe-BABE (Iron (II) bromoacetamidobenzyl-EDTA) method with prominent alternatives—Förster Resonance Energy Transfer (FRET) and Proximity-dependent Biotin Identification (BioID)—for studying the dynamic nature of these interactions. We delve into the experimental protocols, quantitative performance, and inherent limitations of each technique to empower informed decision-making in your research endeavors.
The study of dynamic protein interactions is crucial for understanding cellular signaling, disease pathogenesis, and for the rational design of therapeutics. This compound, a chemical proteomics approach, offers a powerful method to map interaction interfaces by generating localized hydroxyl radicals that cleave nearby protein backbones. While effective, it is essential to weigh its capabilities against other widely used techniques.
At a Glance: Comparing this compound, FRET, and BioID
To facilitate a clear comparison, the following table summarizes the key quantitative parameters of each method.
| Feature | This compound (Hydroxyl Radical Footprinting) | Förster Resonance Energy Transfer (FRET) | Proximity-dependent Biotin Identification (BioID) |
| Principle | Site-specific chemical cleavage | Non-radiative energy transfer between fluorophores | Proximity-dependent biotinylation by a promiscuous ligase |
| Temporal Resolution | Nanoseconds to milliseconds[1][2] | Milliseconds[3] | Minutes (TurboID/miniTurbo) to hours (BioID)[4] |
| Spatial Resolution | ~12 Å from the probe site[5] | 10 - 100 Å (distance-dependent)[3] | ~10 nm labeling radius[4] |
| In Vivo/In Vitro | Primarily in vitro; in vivo applications are challenging[1] | Both in vivo and in vitro | Primarily in vivo |
| Interaction Type | Proximity and direct contact | Direct interaction | Proximity (direct and indirect interactions) |
| Sensitivity (Affinity) | Can detect a wide range of interactions | nM to mM range[6] | Effective for weak and transient interactions[7][8][9] |
| Data Output | Cleavage fragments analyzed by MS or gel electrophoresis | FRET efficiency, fluorescence lifetime | Biotinylated proteins identified by MS |
Deep Dive into the Methodologies
This compound: High-Resolution Proximity Mapping
The this compound method relies on tethering an iron-EDTA complex to a specific site on a protein of interest, typically via a cysteine residue. Upon addition of ascorbate and hydrogen peroxide, the Fenton reaction generates highly reactive hydroxyl radicals in a localized cloud around the this compound probe. These radicals cleave the polypeptide backbone of any protein within their short lifespan, providing a "footprint" of nearby interactors.
The following diagram illustrates the general workflow for a this compound experiment.
Caption: A flowchart outlining the key steps in a this compound experiment.
A typical protocol for this compound conjugation involves incubating the purified, cysteine-containing protein with a molar excess of this compound reagent at a controlled pH and temperature, followed by removal of the unconjugated reagent. The cleavage reaction is initiated by the addition of sodium ascorbate and hydrogen peroxide and is typically allowed to proceed for a short duration before quenching.[10]
FRET: A Spectroscopic Ruler for Dynamic Interactions
Förster Resonance Energy Transfer (FRET) is a biophysical method that measures the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[3] When two proteins, each labeled with a FRET-pair fluorophore, interact and bring the fluorophores within the Förster distance (typically 1-10 nm), energy transfer occurs, leading to a measurable change in the fluorescence emission spectrum. This allows for real-time monitoring of association and dissociation events.
The following diagram illustrates the process of detecting protein-protein interactions using FRET.
Caption: Diagram illustrating the principle of FRET for detecting PPIs.
BioID: In Vivo Proximity Labeling
BioID is a proximity-labeling technique that utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest.[8][9] When expressed in living cells and supplied with biotin, the BirA fusion protein biotinylates nearby proteins within a radius of approximately 10 nm.[4] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry. This method is particularly adept at identifying weak and transient interactions in a physiological context.
The following diagram outlines the workflow for a BioID experiment.
Caption: A flowchart depicting the major steps involved in a BioID experiment.
Case Study: this compound Mapping of the RNA Polymerase III Preinitiation Complex
To illustrate the power of this compound, we examine its application in mapping the intricate network of protein-DNA interactions within the RNA Polymerase III (Pol III) preinitiation complex.[11] This complex is essential for the transcription of small non-coding RNAs. By tethering this compound to specific subunits of the transcription factors TFIIIB and TFIIIC, researchers can precisely map their proximity to the DNA and other protein components of the complex.
The following diagram depicts a simplified model of the Pol III preinitiation complex and highlights potential this compound probing sites.
Caption: A model of the Pol III preinitiation complex showing potential this compound probing.
Limitations and Considerations
While powerful, each of these techniques has inherent limitations that must be considered during experimental design and data interpretation.
This compound:
-
In Vitro Focus: Primarily suited for in vitro studies with purified components, making it challenging to replicate the complex cellular environment.
-
Cysteine Requirement: Requires an accessible cysteine residue for conjugation, which may necessitate site-directed mutagenesis that could potentially alter protein structure or function.
-
Non-specific Cleavage: Hydroxyl radicals can be scavenged by other molecules in the reaction, potentially reducing cleavage efficiency.
FRET:
-
Distance Limitation: Only effective over a narrow distance range (1-10 nm), meaning interactions outside this range will not be detected.
-
Fluorophore Effects: The attachment of bulky fluorophores can sometimes interfere with protein function or interactions.
-
Signal-to-Noise: Can suffer from low signal-to-noise ratios, making the detection of weak or transient interactions challenging.[12]
BioID:
-
Proximity vs. Interaction: Identifies proteins in close proximity, which may not necessarily be direct interactors.
-
Temporal Resolution: The original BioID method has poor temporal resolution (hours), although newer variants like TurboID have significantly improved this to minutes.[4]
-
Fusion Protein Expression: Overexpression of the BirA* fusion protein can lead to artifacts and non-physiological interactions.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound, FRET, and BioID ultimately depends on the specific biological question being addressed.
-
For high-resolution mapping of interaction interfaces in a purified system, This compound is an excellent choice.
-
To study the real-time dynamics of a known or suspected interaction in living cells, FRET provides unparalleled temporal resolution.
-
For an unbiased screen to identify a broad range of potential interactors, including weak and transient ones, within a native cellular context, BioID and its variants are the preferred methods.
By carefully considering the strengths and weaknesses of each technique, researchers can design robust experiments that will yield meaningful insights into the dynamic world of protein-protein interactions, ultimately advancing our understanding of cellular function and paving the way for novel therapeutic interventions.
References
- 1. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future Directions of Structural Mass Spectrometry using Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Proximity Labeling to Identify Protein-Protein Interactions for Cavin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjur.ca [cjur.ca]
- 10. pnas.org [pnas.org]
- 11. Mapping the Protein Interaction Network for TFIIB-Related Factor Brf1 in the RNA Polymerase III Preinitiation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fe-BABE
Researchers and scientists working with (S)-1-(p-Bromoacetamidobenzyl)-EDTA iron chelate (Fe-BABE) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical nature as an iron chelate and its function in generating highly reactive hydroxyl radicals, improper disposal of this compound and associated waste can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
This compound Hazard Profile
| Hazard Classification | Description | Primary Precaution |
| Corrosive | As with some iron chelates, this compound solutions may be corrosive. Waste should be considered corrosive.[1] | Handle with appropriate PPE and store in designated, compatible containers. |
| Environmental Hazard | Iron compounds can be toxic to aquatic life with long-lasting effects.[1] | Do not dispose of down the drain. Collect all waste for hazardous material disposal. |
| Reactive | In the presence of ascorbic acid and hydrogen peroxide, this compound generates hydroxyl radicals, which are highly reactive.[2][3][4] | Segregate from incompatible materials. Quench reactions before disposal if possible. |
| Acute Toxicity | While specific data is unavailable, related compounds and reaction products may be toxic. | Avoid contact with skin and eyes, and prevent inhalation. |
Step-by-Step Disposal Protocol
This protocol is based on general guidelines for hazardous laboratory chemical waste.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[1]
-
Segregation of Waste :
-
Properly segregate waste streams. Do not mix this compound waste with other chemical waste unless you are certain they are compatible.
-
Keep solid waste (e.g., contaminated gels, pipette tips, gloves) separate from liquid waste.
-
-
Collection of Liquid Waste :
-
Collect all aqueous solutions containing this compound, including reaction mixtures and rinsates, in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw cap.
-
-
Labeling the Waste Container :
-
Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including:
-
Indicate the approximate concentrations and volumes.
-
-
Storage of Waste :
-
Disposal of Solid Waste :
-
Collect all solid materials contaminated with this compound, such as gels, gloves, and paper towels, in a separate, clearly labeled hazardous waste bag or container.
-
Label the container as "Solid Hazardous Waste" and list the contaminants.
-
-
Arranging for Pickup :
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional policy, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for segregating this compound laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
